Benzooxazole-2-carbaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQRZVUIOHZMQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzooxazole-2-carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Benzooxazole-2-carbaldehyde oxime. This compound is a derivative of Benzooxazole-2-carbaldehyde, a versatile building block in medicinal chemistry. The introduction of an oxime functional group is a critical step in the development of novel therapeutic agents, leveraging the known biological activities of the benzoxazole scaffold.[1][2] Benzoxazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
The conversion of the aldehyde group to an oxime is a common and straightforward derivatization.[6] This guide details a reliable experimental protocol adapted from established general methods for oxime synthesis, outlines the expected characterization data, and provides visual workflows to aid in laboratory application.
Synthesis Pathway and Workflow
The synthesis of this compound is achieved through a condensation reaction. The aldehyde group at the 2-position of the benzoxazole core readily reacts with hydroxylamine to yield the corresponding oxime.[1] This reaction is typically performed in the presence of a mild base to neutralize the acid released from the hydroxylamine salt.
Logical Synthesis Workflow
The diagram below illustrates the straightforward, single-step conversion of the starting material to the final product.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure for the preparation of oximes from aldehydes, adapted for the specific synthesis of this compound.[6][7]
Materials and Equipment:
-
Benzooxazole-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Deionized water
-
Round-bottomed flask with reflux condenser
-
Stirring plate with heating mantle
-
Beakers and filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine Benzooxazole-2-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.5 eq).[7]
-
Solvent Addition: Add a solvent mixture of ethanol and water (e.g., a 1:4 ratio by volume) to the flask. Ensure enough solvent is used to dissolve the reactants upon heating.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde spot is no longer visible.
-
Workup and Isolation: Once the reaction is complete, pour the contents of the flask into a beaker of cold water.[7] A precipitate of the crude product should form.
-
Purification: Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry under a vacuum.[7] If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure solid.[7]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow and expected data provide a framework for this analysis.
Characterization Workflow
Caption: General workflow for the purification and characterization of the product.
Expected Physicochemical and Spectroscopic Data
The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.
| Parameter | Expected Value / Observation | Reference / Rationale |
| Molecular Formula | C₈H₆N₂O₂ | Based on the structure of benzoxazole and the added oxime group. |
| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow solid | Typical appearance for similar organic oxime compounds.[7] |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch, broad) ~1640 (C=N-OH stretch) | Characteristic absorbance bands for the oxime functional group.[8] |
| ¹H NMR (ppm) | Aromatic Protons (4H, multiplet) Aldoxime Proton (1H, singlet, >8.0 ppm) Oxime OH Proton (1H, singlet, broad, >11.0 ppm) | Expected signals for the benzoxazole ring protons and the distinct protons of the aldoxime group.[7] |
| ¹³C NMR (ppm) | Aromatic Carbons Oxime Carbon (C=NOH, ~145-155 ppm) | Expected chemical shifts for carbons in the benzoxazole ring and the oxime carbon. |
| Mass Spec. (m/z) | [M]+ at 162.04 | Expected molecular ion peak corresponding to the molecular weight. |
Biological Relevance and Potential Applications
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in compounds with diverse biological activities.[9] The synthesis of derivatives like this compound is a strategy to explore new chemical space and potentially modulate or enhance these activities.
Potential Therapeutic Targets of the Benzoxazole Scaffold
The diagram below outlines the broad spectrum of biological activities associated with the benzoxazole core, which provides the rationale for synthesizing new derivatives for drug discovery programs.[2][3][4]
Caption: Diverse biological activities associated with the benzoxazole core structure.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined experimental protocol, researchers can reliably produce this compound. The expected characterization data serves as a benchmark for confirming the structure and purity of the final product. Given the extensive range of biological activities associated with the benzoxazole moiety, this oxime derivative represents a valuable compound for screening in various drug discovery and development programs.
References
- 1. Benzooxazole-2-carbaldehyde | 62667-25-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.najah.edu [repository.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Benzo[d]oxazole-5-carbaldehyde | 638192-65-1 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Physicochemical Properties of Benzoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a key pharmacophore in numerous biologically active molecules, and understanding its physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers in this field.
Core Physicochemical Properties of Benzoxazole Derivatives
The biological activity and pharmacokinetic profile of benzoxazole derivatives are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, solubility, melting and boiling points, and acidity (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
The following table summarizes key physicochemical data for a selection of benzoxazole derivatives as reported in the scientific literature. It is important to note that these values are dependent on the specific experimental conditions under which they were determined.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Aqueous Solubility | pKa | Reference |
| Benzoxazole | C₇H₅NO | 119.12 | 27-30 | 1.96 (Calculated) | Insoluble in water | ~ -1.0 (Calculated for conjugate acid) | [1] | |
| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 8-10 | 2.2 (Calculated) | - | - | [1] | |
| 2-Phenylbenzoxazole | C₁₃H₉NO | 195.22 | 101-103 | 3.8 (Calculated) | - | - | [1] | |
| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.57 | 42-44 | 2.5 (Calculated) | - | - | [1] | |
| 2-Amino-6-fluorobenzoxazole | C₇H₅FN₂O | 152.13 | 168-170 | - | - | - | [1] | |
| 2-(4-Chlorophenyl)benzo[d]oxazole | C₁₃H₈ClNO | 229.67 | 145-147 | - | - | - | [2] | |
| 2-(4-Methoxyphenyl)benzo[d]oxazole | C₁₄H₁₁NO₂ | 225.25 | 100-102 | - | - | - | [2] |
Note: LogP and pKa values are often calculated using computational models and may not represent experimentally determined values. Aqueous solubility is qualitatively described as "insoluble" for the parent benzoxazole; quantitative data for derivatives is sparse in readily available literature.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments cited in the literature for the characterization of benzoxazole derivatives.
Melting Point Determination
Method: Open Capillary Method[3]
-
Sample Preparation: A small quantity of the dried, crystalline benzoxazole derivative is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as the melting point is approached to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-2 °C). The melting points are often reported as uncorrected.[3]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of benzoxazole derivatives.
Lipophilicity (LogP) Determination
Method: Shake-Flask Method (based on OECD Guideline 107)
-
Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4 for physiological relevance) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Standard Solutions: A stock solution of the benzoxazole derivative is prepared in n-octanol. A series of standard solutions of known concentrations are prepared from the stock solution.
-
Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the aqueous phase in a separatory funnel or a suitable vessel.
-
Equilibration: The mixture is shaken vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.
-
Concentration Analysis: The concentration of the benzoxazole derivative in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.
Aqueous Solubility Determination
Method: Shake-Flask Method (based on OECD Guideline 105)
-
Sample Preparation: An excess amount of the solid benzoxazole derivative is added to a known volume of purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a suitable flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).
-
Concentration Analysis: The concentration of the dissolved benzoxazole derivative in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with UV detection or mass spectrometry (LC-MS).
-
Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Acidity Constant (pKa) Determination
Method: UV-Vis Spectrophotometric Titration
-
Stock Solution Preparation: A stock solution of the benzoxazole derivative is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are prepared.
-
Sample Preparation for Measurement: A small, constant volume of the stock solution is added to a constant volume of each buffer solution in a series of cuvettes. This ensures that the total concentration of the benzoxazole derivative is the same in each cuvette, while the pH varies.
-
UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal. This corresponds to the inflection point of the resulting sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Signaling Pathways Involving Benzoxazole Derivatives
Benzoxazole derivatives have been shown to interact with various biological targets, thereby modulating specific signaling pathways. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.
VEGFR-2 Signaling Pathway
Certain benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these compounds can disrupt downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are critical processes for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some benzoxazole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes, including those encoding for metabolic enzymes like cytochrome P450s.
Caption: Activation of the AhR signaling pathway by benzoxazole derivatives.
References
Spectroscopic Analysis of Novel Benzoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques essential for the structural characterization and analysis of novel benzoxazole compounds. Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making their precise characterization critical for drug discovery and materials science.[1][2][3] This document outlines the principles, experimental protocols, and data interpretation for the key analytical methods used to elucidate the molecular structure of these compounds.
Core Spectroscopic Methodologies
The unambiguous identification of novel benzoxazole derivatives relies on the synergistic use of several spectroscopic techniques.[4] Each method provides unique and complementary information about the molecule's structure, functional groups, and connectivity. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and conjugation. For benzoxazoles, this technique is crucial for characterizing the chromophoric system. The absorption spectra typically arise from π → π* and n → π* transitions within the aromatic rings and the heterocyclic system.[7] The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromes or chromophores on the benzoxazole scaffold.[8][9] Studies have shown that benzoxazole derivatives can absorb UVA and UVB radiation, with λmax values ranging from 336 to 374 nm, highlighting their potential as UV filters.[10][11]
Table 1: Example UV-Vis Absorption Data for Benzoxazole Derivatives
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 × 10⁴ | [10] |
| Benzoxazole Conjugated Schiff Base | Solution | UV Region | Not Specified | [8][9] |
| Benzisoxazole 2-oxides | Not Specified | ~300 (UVB) | Moderate to Strong | [12] |
| Benzisoxazole 2-oxides (with EWG) | Not Specified | ~340 (UVA) | Strong |[12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For benzoxazoles, FT-IR is instrumental in confirming the presence of the core heterocyclic structure and attached substituents. Key characteristic bands include C=N stretching of the oxazole ring, C-O-C (aryl-ether) stretching, and vibrations associated with the benzene ring.[1][2]
Table 2: Characteristic FT-IR Absorption Frequencies for Benzoxazole Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=N (Oxazole Ring) | Stretching | 1643 - 1509 | [1][13] |
| C=C (Aromatic) | Stretching | 1594 - 1452 | [1][2] |
| C-O (Aryl Ether) | Stretching | 1276 - 1244 | [1] |
| Ar-H | Bending (Out-of-plane) | 807 - 743 | [1] |
| C-H (Aromatic) | Stretching | 3213 - 2919 | [2] |
| Ar-NO₂ (Nitro group) | Asymmetric Stretching | 1347 - 1339 | [2] |
| Ar-OH (Phenolic) | Stretching | ~3214 |[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C nuclei.
-
¹H NMR: The chemical shifts (δ) and coupling patterns of protons are used to determine the substitution pattern on the aromatic rings and the nature of any aliphatic side chains. Protons on the benzoxazole aromatic system typically appear as multiplets in the range of δ 6.8-8.9 ppm.[2]
-
¹³C NMR: This technique identifies all unique carbon atoms in the molecule, providing a carbon "skeleton." The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The structures of newly synthesized benzoxazoles are routinely confirmed using both ¹H and ¹³C NMR.[14][15]
Table 3: Example ¹H NMR Chemical Shift Data for Benzoxazole Derivatives
| Proton Environment | Compound Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|---|
| Aromatic Protons | 2-(4-chlorophenyl)benzo[d]oxazole | CDCl₃ | 6.4 - 7.9 | Multiplet | [1] |
| Aromatic Protons | General Derivatives | DMSO-d₆ | 6.85 - 8.83 | Multiplet | [2] |
| -CONH- | General Derivatives | DMSO-d₆ | 7.01 - 8.24 | Singlet | [2] |
| Ar-OH | Hydroxyphenyl Derivative | DMSO-d₆ | 4.6 | Singlet | [2] |
| Hydrazine-linked NH | Oxazole Hybrid | Not Specified | 11.69 | Singlet |[14] |
Table 4: Example ¹³C NMR Chemical Shift Data for Benzoxazole Derivatives
| Carbon Environment | Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Aromatic/Heterocyclic Carbons | N-methyl-2-phenyl-1H-benzo[d]imidazol-6-yl)(phenyl)methanone | CDCl₃ | 107.6 - 157.8 | [16] |
| Methoxy Carbon (-OCH₃) | Methoxy-substituted derivative | CDCl₃ | 55.7 |[17] |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of the synthesized compound.[1][18]
Table 5: Example Mass Spectrometry Data for Benzoxazole Derivatives
| Compound | Ionization Method | m/z of Molecular Ion [M]⁺ or [M+H]⁺ | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)benzo[d]oxazole | Not Specified | 229 | [1] |
| 2-benzo[d]oxazol-2-ylphenol | Not Specified | 211.6 | [1] |
| Methyl-2-benzamidobenzoxazole-5-carboxylate | Not Specified | 333 (calc.), 332.9 (found) | [18] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide | LC-MS | 257.96 |[19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for the spectroscopic analysis of novel benzoxazole compounds.
Sample Preparation & General Considerations
-
Purity: Ensure the sample is of high purity. Purification is typically achieved via recrystallization or column chromatography.[18] Purity can be checked by Thin Layer Chromatography (TLC).
-
Solvent Selection: The choice of solvent is critical. It must dissolve the compound and be transparent in the spectral region of interest. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are required.[11] For UV-Vis, common solvents include ethanol, methanol, and cyclohexane.[20]
UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a dilute solution of the benzoxazole derivative in a suitable UV-transparent solvent (e.g., ethanol) to a known concentration (typically 10⁻⁴ to 10⁻⁵ M).[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration and path length are known.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr) (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[18]
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[13]
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment (or with the pure KBr pellet/clean ATR crystal).
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional groups.[1][2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11][18] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like COSY, HSQC, or HMBC can be run to determine connectivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the structure.[17]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).[4]
-
Infusion/Injection: Introduce the sample into the instrument, either via direct infusion or through a chromatographic system like LC-MS or GC-MS.[6]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights. For high-resolution instruments, determine the exact mass to calculate the molecular formula.[14]
Visualization of Analytical Workflows
Visual diagrams are essential for representing logical processes in compound characterization. The following workflows are rendered using the DOT language.
Caption: General workflow for the structural elucidation of novel benzoxazole compounds.
Caption: Diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
References
- 1. jetir.org [jetir.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 6. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 15. Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jbarbiomed.com [jbarbiomed.com]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
Determining the Crystal Structure of 2-Substituted Benzoxazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the crystal structure determination of 2-substituted benzoxazoles. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding their three-dimensional structure at an atomic level is paramount for structure-based drug design and for elucidating their mechanisms of action. This guide outlines detailed experimental protocols, presents key crystallographic data in a structured format, and visualizes the intricate workflows and biological pathways associated with these compounds.
Introduction to 2-Substituted Benzoxazoles and the Importance of Crystal Structure
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry. Their scaffold is a key component in a variety of biologically active molecules, exhibiting properties that range from anticancer and antimicrobial to antiviral and anti-inflammatory. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets, such as enzymes and receptors.
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of these molecules. This technique provides crucial information on bond lengths, bond angles, torsion angles, and intermolecular interactions, all of which are vital for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to design more potent and selective drugs.
-
Rational Drug Design: Engineering novel derivatives with improved pharmacological profiles based on the known binding mode of a lead compound.
-
Understanding Mechanism of Action: Visualizing how a benzoxazole derivative interacts with its target protein at the atomic level.
Experimental Protocols
The determination of the crystal structure of a 2-substituted benzoxazole is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.
Synthesis of 2-Substituted Benzoxazoles
A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A variety of catalytic systems can be employed to facilitate this reaction.
Protocol: Synthesis via Condensation of 2-Aminophenol and a Carboxylic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., polyphosphoric acid, boric acid, or a metal catalyst).
-
Reaction: Reflux the mixture with stirring for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 2-substituted benzoxazole.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. Various techniques can be employed, and the optimal method is highly dependent on the specific properties of the compound.
Common Crystallization Methods for Small Organic Molecules:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant" or "anti-solvent").
-
Over time, the precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling will lead to the formation of crystals. The rate of cooling is crucial; slower cooling generally yields better quality crystals.
-
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Protocol: Data Collection, Structure Solution, and Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are commonly used to determine the initial phases.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for a selection of 2-substituted benzoxazole derivatives, providing a basis for comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement for Selected 2-Substituted Benzoxazoles.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole[1][2][3] | C₁₅H₉ClN₄O | Triclinic | P-1 | 8.6060(8) | 8.8974(10) | 10.8701(12) | 106.899(6) | 90.896(8) | 102.869(6) | 767.78(16) | 2 |
| 2-[(arylidene)cyanomethyl]benzoxazole[1][2][3] | C₁₇H₁₀N₂O₃ | Triclinic | P-1 | 8.8919(6) | 10.0929(7) | 17.1918(12) | 98.766(4) | 101.190(4) | 102.608(6) | 1442.08(19) | 4 |
| 2-amino-benzoxazole–fumaric acid salt | C₉H₉N₂O₄.₅ | Orthorhombic | Pbca | 10.456(3) | 8.123(2) | 22.143(6) | 90 | 90 | 90 | 1879.4(9) | 8 |
| (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile | C₁₇H₁₂N₂O | Monoclinic | P2₁/c | 11.0508(8) | 12.0159(10) | 10.0074(9) | 90 | 94.761(5) | 90 | 1324.25(19) | 4 |
Table 2: Selected Bond Lengths and Angles for 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole.
| Bond | Length (Å) | Angle | Angle (°) |
| O1-C7 | 1.365(3) | C7-O1-C2 | 105.7(2) |
| N1-C2 | 1.288(3) | C2-N1-C6 | 110.1(2) |
| N1-C6 | 1.391(3) | O1-C2-N1 | 115.3(2) |
| C2-C8 | 1.468(3) | O1-C7-C6 | 110.5(2) |
| C8-N2 | 1.321(3) | N1-C6-C7 | 108.4(2) |
Visualization of Workflows and Pathways
Graphviz diagrams are used to visualize the logical flow of the experimental process and the biological context of the studied compounds.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the key stages involved in determining the crystal structure of a 2-substituted benzoxazole.
Signaling Pathway Inhibition by a 2-Substituted Benzoxazole Derivative
Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. The crystal structure of the VEGFR-2 kinase domain in complex with a benzoxazole-related inhibitor (a benzofuran carboxamide, PDB ID: 2XIR) provides insight into its mechanism of action.[4][5][6][7] The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00002xir [wwpdb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole core, a fused benzene and oxazole ring system, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for a vast array of synthetic molecules exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Quantitative data are summarized for comparative analysis, key experimental methodologies are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and modulation of crucial signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3m | HT-29 (Colon) | Not specified, but noted as having attractive anticancer effect | |
| Compound 3n | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Not specified, but noted as having very attractive anticancer effect | |
| Compound 1 | HCT-116 (Colon) | >100 | |
| Compound 1 | MCF-7 (Breast) | >100 | |
| Compound 9 | HCT-116 (Colon) | 15.34 ± 1.2 | |
| Compound 9 | MCF-7 (Breast) | 19.54 ± 1.8 | |
| Compound 10 | HCT-116 (Colon) | 12.67 ± 1.1 | |
| Compound 10 | MCF-7 (Breast) | 17.87 ± 1.5 | |
| Compound 11 | HCT-116 (Colon) | 10.15 ± 0.9 | |
| Compound 11 | MCF-7 (Breast) | 15.62 ± 1.3 | |
| Compound 12 | HCT-116 (Colon) | 11.58 ± 1.0 | |
| Compound 12 | MCF-7 (Breast) | 16.33 ± 1.4 | |
| Compound 15 | HCT-116 (Colon) | 18.21 ± 1.6 | |
| Compound 15 | MCF-7 (Breast) | 21.16 ± 2.0 | |
| Sorafenib | HCT-116 (Colon) | 8.76 ± 0.7 | |
| Sorafenib | MCF-7 (Breast) | 11.23 ± 1.0 | |
| Compound 1 | A549 (Lung) | 2.89 µM | |
| Compound 1 | HeLa (Cervical) | 2.18 µM | |
| Compound 1 | HT-29 (Colon) | 2.56 µM | |
| Cisplatin | A549, HeLa, HT-29 | Similar to Compound 1 |
Key Signaling Pathways in Anticancer Activity
A primary mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated via the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoxazole derivative stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
Benzoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected benzoxazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |
| H-Box(4PyBr)-OMe (34) | B. subtilis | Lower than H-Box(4Py)-OMe | |
| H-Box(2PyBr)-OMe (35) | B. subtilis | Active (in contrast to H-Box(2Py)-OMe) | |
| Compound VId | Not specified | Promising antimicrobial activity | |
| Compounds VIb, VIa, VIc, VIf | Not specified | Moderate antimicrobial activity | |
| Compound VIe | Not specified | Poor antimicrobial activity | |
| G-2 to G-8 | S. aureus, E. coli, P. aeruginosa, B. subtilis, A. niger, C. albicans | Significant antimicrobial activity |
Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms underlying the antibacterial activity of some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzoxazole derivative stock solution
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the benzoxazole derivative in the broth medium to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound, the positive control, and the negative control.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Anti-inflammatory Activity
Benzoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected benzoxazole derivatives.
| Compound ID/Reference | Assay | IC50 (µM) or % Inhibition | Reference |
| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | |
| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | |
| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | |
| Compounds a, b, c, d, e | Carrageenan-induced paw edema | Promising anti-inflammatory effects | |
| Compounds 2a, 2b, 3a, 3b, 3c | Carrageenan-induced paw edema | Potent anti-inflammatory activity | |
| Compounds SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation |
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Many benzoxazole derivatives act as selective inhibitors of COX-2.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by benzoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Benzoxazole derivative suspension/solution for oral or intraperitoneal administration
-
Positive control drug (e.g., indomethacin or diclofenac)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Compound Administration: Administer the benzoxazole derivative, vehicle, or positive control drug to the respective groups of animals, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume between the pre-injection and post-injection measurements. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Enzyme Inhibition
Beyond their roles in cancer and inflammation, benzoxazole derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance.
Quantitative Enzyme Inhibition Data
The following table summarizes the inhibitory activity of selected benzoxazole derivatives against various enzymes.
| Compound ID/Reference | Enzyme | IC50 | Reference |
| Compound 36 | Acetylcholinesterase (AChE) | 12.62 nM | |
| Compound 36 | Butyrylcholinesterase (BChE) | 25.45 nM | |
| Donepezil | Acetylcholinesterase (AChE) | 69.3 nM | |
| Donepezil | Butyrylcholinesterase (BChE) | 63.0 nM | |
| Compound 1 | VEGFR-2 | 0.268 µM | |
| Compound 11 | VEGFR-2 | 0.361 µM | |
| Compound 12 | VEGFR-2 | 0.385 µM | |
| Sorafenib | VEGFR-2 | 0.352 µM | |
| Compounds 11a, 11c | α-amyloglucosidase | Significant inhibitory action | |
| Analogs 2, 15, 16 | Acetylcholinesterase (AChE) | 6.40 ± 1.10, 5.80 ± 2.18, 6.90 ± 1.20 µM | |
| Analogs 2, 15, 16 | Butyrylcholinesterase (BChE) | 7.50 ± 1.20, 7.20 ± 2.30, 7.60 ± 2.10 µM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Materials:
-
96-well microtiter plate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Benzoxazole derivative solution
-
Positive control inhibitor (e.g., donepezil)
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the following to each well in order: phosphate buffer, benzoxazole derivative solution (at various concentrations), and the AChE enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution to each well, followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The information presented in this technical guide highlights the significant potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals based on this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective benzoxazole-based drug candidates.
Mechanism of Action for Benzoxazole-Based Inhibitors: A Technical Guide
Introduction
The benzoxazole scaffold, an aromatic heterocyclic compound composed of a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its versatile binding properties and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] The specific biological activity of a benzoxazole derivative is highly dependent on the substitution patterns around its core structure.[7] This technical guide provides an in-depth overview of the primary mechanisms of action for benzoxazole-based inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Inhibition of Protein Kinases
A predominant mechanism of action for many benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. Benzoxazoles often act as competitive inhibitors at the ATP-binding site of these enzymes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[8][9] By binding to the ATP pocket of the VEGFR-2 kinase domain, benzoxazole inhibitors block its autophosphorylation and subsequent downstream signaling, leading to anti-angiogenic and pro-apoptotic effects in cancer cells.[9][10]
Caption: VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.
The efficacy of various benzoxazole derivatives has been quantified through IC₅₀ values, representing the concentration required to inhibit 50% of the target's activity.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 12l | VEGFR-2 | 0.097 | [8][11] |
| HepG2 (Liver Cancer) | 10.50 | [8][11] | |
| MCF-7 (Breast Cancer) | 15.21 | [8][11] | |
| Compound 8d | VEGFR-2 | 0.055 | [12] |
| HepG2 (Liver Cancer) | 2.43 | [12] | |
| MCF-7 (Breast Cancer) | 3.43 | [12] | |
| HCT116 (Colon Cancer) | 2.79 | [12] | |
| Sorafenib (Ref.) | VEGFR-2 | 0.078 | [12] |
| HepG2 (Liver Cancer) | 3.40 | [12] | |
| MCF-7 (Breast Cancer) | 4.21 | [12] | |
| Compound 16 | MCF-7 (Breast Cancer) | 6.98 | [13] |
| Compound 17 | MCF-7 (Breast Cancer) | 11.18 | [13] |
Inhibition of the VEGFR-2 pathway by compounds like 12l has been shown to induce apoptosis. This is achieved by modulating the expression of key apoptotic proteins, specifically increasing the levels of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2.[8][14] This shift in the BAX/Bcl-2 ratio activates executioner caspases, such as caspase-3, leading to programmed cell death.[8][11]
Caption: Simplified workflow of apoptosis induction via VEGFR-2 inhibition.
Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, playing an essential role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target. Novel benzoxazole analogs have been specifically designed and synthesized to inhibit Aurora B kinase, leading to anti-proliferative effects in cancer cells.[15]
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 13q | Aurora B Kinase | 0.019 | [15] |
| PC-3 (Prostate Cancer) | 0.03 | [15] | |
| Compound 13l | Aurora B Kinase | 0.031 | [15] |
| PC-3 (Prostate Cancer) | 0.07 | [15] |
Anti-inflammatory Mechanisms
Benzoxazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase-2 (COX-2) Inhibition
The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while undesirable side effects like gastrointestinal toxicity are linked to the inhibition of the COX-1 isoform.[16] Certain 2-substituted benzoxazoles exhibit potent and selective inhibitory activity against COX-2, suggesting their potential as safer anti-inflammatory agents.[5][16]
Caption: The COX pathway, highlighting selective inhibition of COX-2 by benzoxazoles.
Other Mechanisms of Action
The versatility of the benzoxazole scaffold allows for its application in targeting other disease-related pathways.
Aryl Hydrocarbon Receptor (AhR) Agonism
Some benzoxazole-based anticancer agents are designed as bioisosteres of the prodrug Phortress.[17] The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the expression of the cytochrome P450 enzyme CYP1A1, which in turn metabolizes the compound into cytotoxic agents that exhibit anticancer activity. It is proposed that certain benzoxazole derivatives function through this same metabolic activation pathway.[17]
Caption: Proposed mechanism of action for Phortress-like benzoxazole anticancer agents.
Pks13 Inhibition (Antitubercular)
Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, the defining lipid component of the Mycobacterium tuberculosis cell wall. A scaffold hopping approach from a known benzofuran inhibitor led to the discovery of benzoxazole derivatives that target the thioesterase (TE) domain of Pks13.[18] Inhibition of Pks13 disrupts cell wall formation, leading to potent antitubercular activity.[18]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general method for determining the inhibitory activity of compounds against a specific protein kinase.[19]
-
Preparation: Prepare a reaction mixture containing assay buffer, [γ-³³P]-ATP, the specific kinase enzyme (e.g., VEGFR-2, Aurora B), and its corresponding substrate peptide.
-
Compound Addition: Add the benzoxazole test compound (typically dissolved in 10% DMSO) to designated wells of a 96-well plate. Include wells for untreated controls (100% enzyme activity) and negative controls (background).
-
Reaction Initiation: Add the reaction mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding 2% (v/v) phosphoric acid (H₃PO₄).
-
Washing: Wash the plates twice with a 0.9% (w/v) NaCl solution to remove unincorporated [γ-³³P]-ATP.
-
Detection: Determine the incorporation of ³³P into the substrate using a microplate scintillation counter.
-
Analysis: Calculate the percentage of residual kinase activity for each compound concentration relative to the untreated control. Plot the values to determine the IC₅₀.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[20][21]
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for cell adherence.[20]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[21]
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20][22]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[21]
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control to determine the IC₅₀.
Western Blot for Apoptosis Markers
This protocol is used to detect and quantify changes in protein expression (e.g., BAX, Bcl-2).
-
Cell Lysis: After treating cells with the benzoxazole inhibitor for a specified time, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-BAX, anti-Bcl-2, anti-Caspase-3) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine relative changes in protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.ijresm.com [journal.ijresm.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Open Access@KRIBB: Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors [oak.kribb.re.kr]
- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 20. jrmds.in [jrmds.in]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability and Proliferation Assays [merckmillipore.com]
The Synthesis of 2-Substituted Benzoxazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the prevalent synthetic strategies for constructing the benzoxazole scaffold, a privileged pharmacophore in modern drug discovery. This guide details the primary starting materials, provides quantitative data for various synthetic routes, outlines detailed experimental protocols, and visualizes a key biological signaling pathway targeted by this versatile class of compounds.
The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules and natural products. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets. Consequently, 2-substituted benzoxazoles have been extensively investigated for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides a technical overview of the primary synthetic routes to access this important class of molecules, with a focus on the key starting materials.
Core Synthetic Strategies and Starting Materials
The most prevalent and versatile approach to the synthesis of 2-substituted benzoxazoles involves the cyclization of a 2-aminophenol precursor with a suitable electrophilic partner that provides the C2 substituent. The choice of this second starting material dictates the nature of the 2-substituent and influences the required reaction conditions. The primary classes of starting materials for reaction with 2-aminophenols are outlined below.
From Aldehydes
The condensation of 2-aminophenols with aldehydes is one of the most direct and widely used methods for preparing 2-aryl- and 2-alkylbenzoxazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of oxidizing agents and catalytic systems, including metal catalysts and greener, catalyst-free approaches, have been developed to facilitate this transformation.[5][6][7]
From Carboxylic Acids and Their Derivatives
Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are common starting materials for the synthesis of 2-substituted benzoxazoles. The direct condensation of a carboxylic acid with a 2-aminophenol often requires high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA).[8] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this transformation.[9][10]
From Other Electrophilic Partners
Beyond aldehydes and carboxylic acids, a range of other electrophilic starting materials can be employed to construct the 2-substituted benzoxazole ring system. These include:
-
Nitriles: In the presence of a Lewis acid catalyst, nitriles can react with 2-aminophenols to afford 2-substituted benzoxazoles.
-
β-Diketones: The reaction of 2-aminophenols with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt, provides an efficient route to 2-alkyl- and 2-arylbenzoxazoles.[11]
-
Orthoesters: These reagents can serve as a source of the C2 carbon and its substituent.
-
Isothiocyanates: Reaction with isothiocyanates followed by cyclodesulfurization provides a route to 2-aminobenzoxazole derivatives.[12]
Quantitative Data on Synthetic Methods
The following tables summarize quantitative data for selected synthetic methods, providing a comparative overview of reaction conditions and yields for different starting material combinations.
Table 1: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehydes
| 2-Substituent (from Aldehyde) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Phenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 7 min | RT | 97 | [5] |
| 4-Chlorophenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 10 min | RT | 95 | [5] |
| 4-Methoxyphenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 8 min | RT | 96 | [5] |
| 4-Nitrophenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 12 min | RT | 92 | [5] |
| Phenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 82 | [13] |
| 4-Methoxyphenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 90 | [13] |
| 4-Chlorophenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 85 | [13] |
| Phenyl | I2, Microwave | Solvent-free | 2 min | 130 | 92 | [14] |
| 4-Chlorophenyl | I2, Microwave | Solvent-free | 3 min | 130 | 95 | [14] |
Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids
| 2-Substituent (from Carboxylic Acid) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Phenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 90 | [9] |
| 4-Chlorophenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 88 | [9] |
| 4-Nitrophenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 85 | [9] |
| Phenyl | None, Microwave | Solvent-free | 10 min | - | 85 | [10] |
| Heptadecyl | None, Microwave | Solvent-free | 15 min | - | 82 | [10] |
Experimental Protocols
This section provides detailed experimental procedures for representative synthetic transformations.
Protocol 1: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde using a Nanocatalyst
Materials:
-
2-Aminophenol (1.5 mmol)
-
Benzaldehyde (1.5 mmol)
-
Ag@Fe2O3 nanoparticles (20 mg)
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A reaction mixture is prepared by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.[5]
-
The mixture is stirred at room temperature for 7 minutes.[5]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) solvent system.
-
After completion of the reaction, ethyl acetate is added to the mixture, and the product is extracted into the ethyl acetate layer.
-
The organic phase is washed with water and dried over magnesium sulfate.
-
Evaporation of the ethyl acetate under reduced pressure yields the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)benzoxazole from 2-Aminophenol and 4-Chlorobenzoic Acid
Materials:
-
2-Aminophenol (1.09 g)
-
p-Chlorobenzoic acid (1.56 g)
-
Ammonium chloride (0.5 g)
-
Ethanol (4-5 ml)
-
Ice-cold water
Procedure:
-
2-Aminophenol (1.09 g) and p-chlorobenzoic acid (1.56 g) are taken in a microwave-safe vessel.
-
Ammonium chloride (0.5 g) as a catalyst and 4-5 ml of ethanol as a solvent are added.
-
The resulting mixture is subjected to microwave irradiation at 80-90°C for 6-8 minutes.
-
After completion of the reaction, the mixture is poured into ice-cold water.
-
The precipitated solid product is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 2-(4-chlorophenyl)benzoxazole.[15]
Signaling Pathways and Biological Relevance
The pharmacological importance of 2-substituted benzoxazoles stems from their ability to modulate the activity of various enzymes and receptors involved in disease pathogenesis. A notable example is their role as anticancer agents through the inhibition of key signaling pathways that drive tumor growth and proliferation.
One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to a reduction in tumor growth. Several 2-substituted benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[16][17]
Caption: VEGFR-2 Signaling Pathway and Inhibition by 2-Substituted Benzoxazoles.
In addition to their anti-angiogenic properties, 2-substituted benzoxazoles have been investigated as inhibitors of other cancer-related targets, including cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.[18][19]
Conclusion
The synthesis of 2-substituted benzoxazoles is a mature and versatile field of organic chemistry, with a rich history and ongoing innovation. The foundational strategy of condensing 2-aminophenols with a variety of electrophilic partners remains the most powerful approach for accessing this privileged scaffold. The development of new catalytic systems, including nanocatalysts and green catalysts, along with the application of modern synthetic techniques such as microwave irradiation, has significantly improved the efficiency, sustainability, and scope of these transformations. For researchers in drug discovery, a thorough understanding of these synthetic routes and the key starting materials is paramount for the design and development of novel therapeutic agents targeting a range of diseases. The continued exploration of the biological activities of 2-substituted benzoxazoles promises to uncover new therapeutic opportunities for this remarkable class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 13. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-1,3-Benzoxazole-2-Carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime, a member of the biologically significant benzoxazole class of heterocyclic compounds. This document collates available chemical data, proposes a detailed synthetic protocol based on established methodologies for related compounds, and discusses the potential biological activities in the context of relevant signaling pathways.
Core Compound Data
The fundamental chemical and physical properties of 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime are summarized below. This data is essential for experimental design, characterization, and computational modeling.
| Parameter | Value | Reference |
| CAS Number | 27412-06-2 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 196.59 g/mol | [1][3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N/C(=C\N=O)/O2 | [2] |
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one
This initial step is based on the reaction of 2-amino-4-chlorophenol with urea.[5]
Materials:
-
2-Amino-4-chlorophenol
-
Urea
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Rectified ethanol
Procedure:
-
Dissolve 0.05 mol of 2-amino-4-chlorophenol in 10 mL of DMF.
-
Add 0.05 mol of urea to the mixture.
-
Reflux the reaction mixture at 60°C for 3 hours, or until the evolution of ammonia gas ceases.
-
Pour the resulting mixture into ice-cold water with constant stirring to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from rectified ethanol to yield purified 5-chloro-1,3-benzoxazol-2(3H)-one.
Step 2: Synthesis of 2-Substituted Benzoxazole-5-carbaldehyde (General Procedure)
This step involves the partial oxidation of a (2-substituted benzoxazol-5-yl)methanol precursor.[6] A similar approach can be envisioned starting from a suitable 5-substituted benzoxazole.
Materials:
-
(2-substituted benzoxazol-5-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the (2-substituted benzoxazol-5-yl)methanol in the chosen solvent.
-
Add PCC to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the 2-substituted benzoxazole-5-carbaldehyde.
Step 3: Oximation of the Carbaldehyde
This final step involves the conversion of the carbaldehyde to the corresponding oxime. This is a standard reaction in organic synthesis.
Materials:
-
5-Chloro-1,3-benzoxazole-2-carbaldehyde (from a modified Step 2)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol/water solvent system
Procedure:
-
Dissolve the 5-chloro-1,3-benzoxazole-2-carbaldehyde in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the crude product by precipitation or extraction.
-
Purify the product by recrystallization to obtain 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime.
Biological Activity and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[7][8][9][10][11][12][13] The biological potential of the chloro-substituted benzoxazole core is of significant interest to drug development professionals.
Antimicrobial and Antifungal Potential
Studies on related 5-chloro-benzoxazole derivatives have demonstrated notable antibacterial and antifungal properties. For instance, certain 5-chloro 2-substituted benzoxazoles have shown activity against Bacillus subtilis and the pathogenic yeast Candida albicans.[7] The presence of a halogenated ring is often associated with enhanced antifungal activity.[5][14]
Anticancer Activity and Potential Mechanisms
The benzoxazole scaffold is a key component of several anticancer agents.[11][15][16] Some benzoxazole derivatives exert their anticancer effects by acting as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn leads to the expression of cytochrome P450 CYP1A1, an enzyme involved in the metabolic activation of certain pro-drugs to their active anticancer forms.[15]
While the specific signaling pathway for 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime has not been elucidated, a representative pathway involving AhR activation by a benzoxazole derivative is depicted below.
This diagram illustrates a potential mechanism of action for anticancer benzoxazole derivatives, where the compound binds to the AhR complex in the cytoplasm, leading to its translocation to the nucleus and subsequent gene expression changes that can induce apoptosis in cancer cells.
Summary and Future Directions
5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is a compound with significant potential for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. The synthetic route proposed herein provides a framework for its laboratory preparation. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and in-depth biological evaluation to elucidate its specific mechanisms of action and therapeutic potential. The broad bioactivity of the benzoxazole class suggests that this particular derivative warrants further exploration.
References
- 1. scbt.com [scbt.com]
- 2. 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime [biogen.es]
- 3. scbt.com [scbt.com]
- 4. chemsigma.com [chemsigma.com]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. jocpr.com [jocpr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Stability and Reactivity of the Benzoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2][3] Comprising a benzene ring fused to an oxazole ring, this aromatic structure is the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] Its relative stability, coupled with specific reactive sites, allows for diverse functionalization, making it a versatile building block in drug discovery.[6][7] This guide provides a comprehensive technical overview of the stability and reactivity of the benzoxazole ring, supported by quantitative data, experimental protocols, and logical diagrams.
Core Physicochemical Properties
The fundamental properties of the parent benzoxazole molecule are summarized below. These characteristics form the basis for its overall stability and reactivity profile.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO | [7] |
| Molar Mass | 119.12 g/mol | [4][7] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 27-30 °C | [6][7] |
| Boiling Point | 182 °C | [6] |
| Basicity (pKa) | Extremely weak base (essentially neutral) | [4][7] |
| Aromaticity | Aromatic, planar molecule | [4] |
Stability of the Benzoxazole Ring
The inherent aromaticity of the benzoxazole ring system confers considerable stability.[6] However, its behavior under various stress conditions is critical for applications in drug development and materials science.
Thermal Stability
Benzoxazole and its derivatives generally exhibit high thermal stability.[8]
-
Decomposition Profile: Studies on polynitrogenated heterocyclic compounds, including benzoxazole derivatives, have shown thermal stability at temperatures exceeding 260 °C in an oxidizing atmosphere.[8]
-
Substituent Effects: The thermal stability can be influenced by substituents on the ring. Electron-withdrawing groups, such as chlorine atoms, tend to enhance thermal stability compared to electron-donating groups like a methyl group.[8]
Chemical Stability
The ring's stability towards chemical degradation is a key factor in its synthetic utility and pharmaceutical application.
-
Acidic and Basic Conditions: The benzoxazole ring is generally stable but can be susceptible to ring cleavage under vigorous acidic conditions.[9] However, certain benzoxazole-based covalent organic frameworks (COFs) have demonstrated exceptional stability, remaining intact even in the presence of strong acids (9 M HCl) and strong bases (9 M NaOH).[10]
-
Reductive Conditions: The ring is stable towards many reductive conditions. However, strong reducing agents like sodium in ethanol can reduce the oxazole portion of the ring to form oxazolidines.[9]
-
Oxidative Conditions: The stability towards oxidation can vary. While the core is relatively robust, the choice of oxidant is crucial during synthesis and formulation to avoid unwanted side reactions.
Photostability
The interaction of benzoxazole derivatives with light is important, especially for fluorescent probes and drug substances exposed to light.
-
Environmental Influence: The photostability and photochemical reactivity are strongly influenced by the molecule's microenvironment. In constrained media, such as polymer matrices, photoreactions like photoisomerization can be blocked, which in turn enhances fluorescence quantum yield.[11]
-
Rearrangements: Certain derivatives, particularly 2-arylbenzoxazoles, are known to undergo Photo-Fries rearrangements upon exposure to UV light.[9]
Metabolic Stability
For drug development professionals, understanding the metabolic fate of the benzoxazole core is paramount.
-
General Considerations: Metabolic stability is a critical factor determining the pharmacokinetic profile of a drug candidate.[12][13] The benzoxazole scaffold is often incorporated to modulate these properties.
-
Absorption: Absorption of benzoxazole-based compounds often occurs via passive diffusion, which is influenced by factors such as lipophilicity and molecular size.[12] Early assessment of metabolic stability is crucial in the drug optimization pipeline.[13]
Reactivity of the Benzoxazole Ring
While stable, the benzoxazole ring possesses distinct sites of reactivity that allow for controlled functionalization. Its aromatic character dictates a preference for substitution over addition reactions under typical conditions.
Caption: Key reactivity sites on the benzoxazole ring.
Electrophilic Substitution
Electrophilic attack on the benzoxazole ring primarily occurs on the benzene portion.
-
Position: Substitution happens mainly at the C6-position, with minor products sometimes observed from substitution at the C5-position.[4][9]
-
Common Reactions:
Nucleophilic Substitution and Reactions at C2
The 2-position (C2) of the oxazole ring is the most synthetically versatile site.
-
Activation: The C2 position is electron-deficient and thus susceptible to nucleophilic attack, especially if a good leaving group is present (e.g., 2-chlorobenzoxazole).
-
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bond at the C2 position, providing efficient routes to 2-substituted derivatives.[14]
-
Synthesis Driver: The reactivity at C2 is most commonly exploited in the primary synthesis of the ring itself, via condensation of an o-aminophenol with a carbonyl-containing compound.[15]
N-Alkylation and N-Acylation
The nitrogen atom at position 3 (N3) acts as a nucleophile.
-
Alkylation: Benzoxazole reacts with alkylating agents like iodomethane or dialkyl sulfates to form N-alkylated benzoxazolium salts.[4][9]
Ring Opening Reactions
Under certain conditions, the oxazole ring can be opened, providing a pathway to different molecular scaffolds.
-
Catalytic Opening:
-
Copper catalysts can mediate the ring opening of benzoxazoles in the presence of diazo compounds and water.[16]
-
Yttrium triflate (Y(OTf)₃) catalyzes a cascade reaction between benzoxazoles and propargylic alcohols, which proceeds through ring opening followed by a regioselective annulation to form 1,4-benzoxazines.[17]
-
-
Nucleophile-Induced Opening: The ring can be opened by reaction with strong nucleophiles, such as secondary amines.[18]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis and stability testing of benzoxazole derivatives.
Protocol: Synthesis of 2-Substituted Benzoxazoles via Condensation
This protocol describes a general and widely used method for synthesizing 2-substituted benzoxazoles from o-aminophenol and a carboxylic acid, using polyphosphoric acid (PPA) as a condensing agent and solvent.[4]
Materials:
-
o-Aminophenol
-
Substituted Carboxylic Acid (R-COOH)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate Solution (10% w/v)
-
Ethanol (for recrystallization)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Addition of PPA: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (approx. 10-15 times the weight of the reactants).
-
Heating: Heat the reaction mixture with stirring to 150-180 °C. The optimal temperature may vary depending on the substrates.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).
-
Work-up: Allow the mixture to cool to approximately 80-100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzoxazole.
Protocol: Forced Degradation Study for Stability Assessment
This workflow outlines a typical forced degradation study to evaluate the intrinsic stability of a benzoxazole-containing drug candidate under various stress conditions, as per ICH guidelines. The primary analytical technique is typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation stability study.
Procedure Outline:
-
Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid/Base Hydrolysis: Treat the sample solution with an equal volume of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Heat the mixtures (e.g., at 60 °C) for a specified period. Withdraw samples at various time points.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature or heat gently.
-
Thermal Degradation: Expose both solid samples and solutions of the compound to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the sample solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines. Run a dark control in parallel.
-
Sample Processing: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (typically with a photodiode array detector to help in peak purity assessment and identification).
-
Data Evaluation: Calculate the percentage of degradation for the parent compound. Identify and characterize any significant degradation products using techniques like LC-MS.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjahr.com [wjahr.com]
- 14. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of Benzoxazole Oximes: A Technical Guide for Drug Development Professionals
Introduction
Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] Their structural resemblance to natural biomolecules allows them to interact with various biological targets, leading to a diverse range of therapeutic effects.[1][4] Among these derivatives, benzoxazole oximes have emerged as a particularly promising subclass, demonstrating potent activities as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] This technical guide provides an in-depth exploration of the therapeutic potential of benzoxazole oximes, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
I. Synthesis of Benzoxazole Oximes
The synthesis of benzoxazole oximes typically involves a multi-step process, beginning with the formation of the core benzoxazole scaffold, followed by the introduction and modification of the oxime functionality.
General Synthetic Protocols
1. Synthesis of 2-Substituted Benzoxazoles:
A common method for synthesizing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[8]
-
Protocol: A mixture of an o-aminophenol and a substituted benzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The reaction mixture is heated at high temperatures (e.g., 150°C) for several hours.[8] After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 2-substituted benzoxazole, which is then purified by recrystallization or column chromatography.
2. Synthesis of Benzoxazole Deoxybenzoin Oximes:
These compounds can be synthesized from the corresponding benzoxazole deoxybenzoins.
-
Protocol: To a solution of the benzoxazole deoxybenzoin in ethanol, hydroxylamine hydrochloride and sodium acetate are added. The mixture is refluxed for several hours.[5] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting oxime is filtered, dried, and purified.
3. Copper-Catalyzed Synthesis:
More recent methods utilize copper-catalyzed reactions to form the benzoxazole ring, offering milder reaction conditions.[9][10]
-
Protocol: A mixture of a 1-bromo-2-iodobenzene and an aldoxime is heated in the presence of a copper(I) iodide (CuI) catalyst, a base such as potassium carbonate (K2CO3), and a ligand like N,N'-dimethylethylenediamine (DMEDA) in a high-boiling solvent like o-xylene. The reaction is typically carried out at elevated temperatures (e.g., 140°C) for several hours.[10]
II. Therapeutic Activities and Quantitative Data
Benzoxazole oximes have demonstrated a broad range of biological activities. The following tables summarize the quantitative data for some of the most promising compounds.
Anticancer Activity
Several benzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][11][12]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3m | HT-29 (Colon) | Not specified, but noted as having "very attractive anticancer effect" | [11] |
| Compound 3n | HT-29 (Colon) | Not specified, but noted as having "very attractive anticancer effect" | [11] |
| Compound 4 | HCT116 (Colorectal) | Not specified, but noted as having "best anticancer activity" | [7][13] |
| Compound 6 | HCT116 (Colorectal) | Not specified, but noted as having "best anticancer activity" | [7][13] |
| Compound 25 | HCT116 (Colorectal) | Not specified, but noted as having "best anticancer activity" | [7][13] |
| Compound 26 | HCT116 (Colorectal) | Not specified, but noted as having "best anticancer activity" | [7][13] |
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been extensively studied, with many compounds exhibiting potent activity against a range of bacteria and fungi.[1][7][14]
| Compound | Microorganism | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [7] |
| Compound 1 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
| Compound 13 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
| Compound 16 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
| Compound 19 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
| Compound 20 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
| Compound 24 | Various strains | Not specified, but noted as having "highest antimicrobial activity" | [7][13] |
III. Mechanisms of Action and Signaling Pathways
The therapeutic effects of benzoxazole oximes are attributed to their interaction with various cellular targets and signaling pathways.
Anti-inflammatory Pathway
Certain benzoxazole deoxybenzoin oxime derivatives have been shown to exhibit anti-inflammatory and anti-hyperuricemic activities by targeting innate immune sensors and xanthine oxidase (XOD).[5]
Caption: Dual inhibition of TLR4/NLRP3 signaling and Xanthine Oxidase by benzoxazole oximes.
Anticancer Mechanism
Some benzoxazole derivatives exert their anticancer effects through the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 enzymes, such as CYP1A1.[11]
Caption: Anticancer mechanism of Phortress analogue benzoxazoles via AhR/CYP1A1 pathway.
IV. Experimental Workflows
A systematic approach is crucial for the discovery and development of novel benzoxazole oxime-based therapeutics.
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the synthesis, screening, and optimization of benzoxazole oximes.
Caption: General workflow for the development of benzoxazole oxime therapeutics.
V. Conclusion and Future Directions
Benzoxazole oximes represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutics. Future research should focus on elucidating the structure-activity relationships (SAR) to design more potent and selective analogues.[15] Furthermore, a deeper understanding of their mechanisms of action will be crucial for identifying novel therapeutic targets and optimizing their clinical applications. The integration of computational modeling and quantitative structure-activity relationship (QSAR) studies can further accelerate the discovery and development of next-generation benzoxazole oxime-based drugs.[16][17]
References
- 1. ijpbs.com [ijpbs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.ijresm.com [journal.ijresm.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Benzoxazole Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Their structural versatility allows for modifications that can target various biological pathways involved in cancer progression.[4] These compounds have shown efficacy against a range of cancer cell lines, such as those for breast, lung, colon, and prostate cancer.[5][6] The anticancer mechanisms of benzoxazole derivatives are diverse and include the induction of apoptosis, inhibition of crucial enzymes like tyrosine kinases (e.g., VEGFR-2 and EGFR), and modulation of anti-apoptotic proteins like Bcl-2.[7][8][9] This document provides detailed application notes, experimental protocols, and data on the use of benzoxazole derivatives as potential anticancer agents.
Data Presentation: Anticancer Activity of Benzoxazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of selected benzoxazole derivatives against various human cancer cell lines. This data is compiled from multiple studies to facilitate easy comparison.
Table 1: IC50 Values (in µM) of Benzoxazole-1,3,4-Oxadiazole Conjugates [10]
| Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) |
| 10b | 0.13 ± 0.014 | 0.10 ± 0.013 | 0.22 ± 0.017 |
| 10c | 0.21 ± 0.011 | 0.11 ± 0.020 | 0.34 ± 0.015 |
| 10f | 0.54 ± 0.021 | 0.43 ± 0.011 | 0.61 ± 0.023 |
| 10g | 0.68 ± 0.015 | 0.55 ± 0.018 | 0.73 ± 0.014 |
| 10i | 0.93 ± 0.034 | 0.78 ± 0.025 | 0.89 ± 0.031 |
| Combretastatin-A4 | 0.02 ± 0.003 | 0.01 ± 0.002 | 0.03 ± 0.005 |
Table 2: IC50 Values (in µM) of 2-Substituted Benzoxazole Derivatives against Non-Small Cell Lung Cancer (NCI-H460) [6]
| Compound | IC50 (µM) |
| 30 | 1.7 |
| 33 | 1.1 |
| 36 | 1.3 |
| 39 | 3.8 |
| 40 | 0.4 |
| 43 | 1.8 |
| 45 | 0.9 |
| 46 | 1.1 |
| 47 | 1.3 |
| Etoposide (Reference) | 6.1 |
Table 3: IC50 Values (in µM) of Benzoxazole-Benzamide Conjugates [8]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | WI-38 (Normal Fibroblasts) |
| 1 | 3.2 | 4.8 | 42 |
| 11 | 5.1 | 7.3 | 135 |
| Sorafenib (Reference) | 4.5 | 6.2 | >200 |
Key Signaling Pathways Targeted by Benzoxazole Derivatives
Benzoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Apoptosis Induction Pathway
A primary mechanism of action for many benzoxazole derivatives is the induction of apoptosis, or programmed cell death.[11] This is often achieved by targeting the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL and/or upregulating pro-apoptotic proteins like Bax, these compounds disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[7][8]
Caption: Benzoxazole derivatives induce apoptosis by inhibiting Bcl-2 and activating Bax.
VEGFR-2 Signaling Pathway Inhibition
Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[9][12] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, thereby inhibiting tumor angiogenesis.
Caption: Benzoxazole derivatives inhibit angiogenesis by blocking VEGFR-2 signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzoxazole derivatives are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptosis (sub-G1 peak).
Materials:
-
Cancer cell line
-
Benzoxazole derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the benzoxazole derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and caspases, to elucidate the mechanism of action.[8]
Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with the benzoxazole derivative, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).[8]
Conclusion
Benzoxazole derivatives represent a promising scaffold for the development of novel anticancer agents.[2] Their ability to target multiple cancer-associated pathways, including apoptosis and angiogenesis, underscores their therapeutic potential.[7][9] The protocols and data presented in this document provide a framework for researchers to evaluate the anticancer properties of new benzoxazole compounds and to further investigate their mechanisms of action. Continued research in this area is crucial for optimizing the efficacy and safety of these compounds for potential clinical applications.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. doaj.org [doaj.org]
- 3. ajphs.com [ajphs.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzooxazole-2-carbaldehyde Oxime as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of benzooxazole-2-carbaldehyde oxime as a versatile precursor for the synthesis of various heterocyclic compounds. Detailed protocols for the preparation of the key starting material and its subsequent transformation into valuable heterocyclic scaffolds, such as 1,2,4-oxadiazoles and isoxazoles, are presented.
Synthesis of the Precursor: Benzooxazole-2-carbaldehyde
The successful application of this compound in heterocyclic synthesis first requires the efficient preparation of its aldehyde precursor. Two primary, reliable methods for the synthesis of benzooxazole-2-carbaldehyde are outlined below.
Method A: Vilsmeier-Haack Formylation of Benzoxazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. Benzoxazole can be formylated at the 2-position using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of benzoxazole (1 equivalent) in a minimal amount of dry DMF to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully into crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure benzooxazole-2-carbaldehyde.
Logical Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the synthesis of benzooxazole-2-carbaldehyde via Vilsmeier-Haack formylation.
Method B: Condensation of 2-Aminophenol with a Glyoxal Derivative
A more direct approach involves the condensation of 2-aminophenol with a suitable C2-building block, such as a glyoxal derivative. This method constructs the benzoxazole ring and installs the formyl group in a single step.
Experimental Protocol: Condensation Reaction
-
To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a glyoxal monoacetal or a similar protected glyoxal derivative.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or zinc chloride) to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain benzooxazole-2-carbaldehyde.
Preparation of this compound
The key precursor for subsequent heterocyclic synthesis is prepared by the straightforward condensation of the aldehyde with hydroxylamine.
Experimental Protocol: Oxime Formation
-
Dissolve benzooxazole-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the oxime may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Application in Heterocyclic Synthesis
This compound is a valuable intermediate for the synthesis of five-membered heterocycles, particularly 1,2,4-oxadiazoles and isoxazoles.
Synthesis of 3-(Benzoxazol-2-yl)-1,2,4-oxadiazoles
1,2,4-oxadiazoles are important pharmacophores and can be readily synthesized from aldehyde oximes through the formation of an O-acyl amidoxime intermediate, followed by cyclodehydration.
Experimental Protocol: One-Pot Synthesis of 1,2,4-Oxadiazoles
-
Convert this compound to the corresponding amidoxime by reacting it with hydroxylamine in the presence of a base.
-
In a one-pot procedure, treat the in situ generated benzooxazole-2-amidoxime with an appropriate acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) in a solvent such as pyridine or DMF.
-
Heat the reaction mixture to 80-120 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3-(benzoxazol-2-yl)-1,2,4-oxadiazole.
Signaling Pathway for 1,2,4-Oxadiazole Synthesis
Caption: Reaction pathway for the synthesis of 1,2,4-oxadiazoles.
Synthesis of 3-(Benzoxazol-2-yl)isoxazoles
Isoxazoles can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from the oxime) and an alkyne.
Experimental Protocol: Synthesis of Isoxazoles
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or dichloromethane.
-
To this solution, add an oxidizing agent to generate the nitrile oxide in situ. Common oxidants include N-chlorosuccinimide (NCS) in the presence of a base like pyridine, or sodium hypochlorite solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any remaining oxidant with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford the 3-(benzoxazol-2-yl)isoxazole.
Experimental Workflow for Isoxazole Synthesis
Application Notes and Protocols for the Beckmann Rearrangement of Aldehyde Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a powerful chemical transformation that converts oximes into amides. While extensively studied for ketoximes in the synthesis of secondary amides and lactams, its application to aldehyde oximes (aldoximes) to produce primary amides is also of significant interest in organic synthesis and drug development. Primary amides are prevalent structural motifs in pharmaceuticals and biologically active compounds. This document provides detailed experimental protocols and data for the Beckmann rearrangement of aldehyde oximes, offering researchers a practical guide to employing this valuable reaction.
The rearrangement of aldoximes can be sensitive to reaction conditions, with the potential for side reactions such as fragmentation to nitriles.[1][2] Therefore, careful selection of reagents and reaction parameters is crucial for achieving high yields of the desired primary amide. This application note details two distinct protocols: a modern, one-pot oximation/rearrangement using trifluoroacetic acid (TFA), and a classical approach using a strong protic acid.
Reaction Principle
The Beckmann rearrangement is catalyzed by acids and involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[3][4] In the case of aldoximes, the migrating group is the hydrogen atom of the formyl group, which, after rearrangement and subsequent hydration, yields a primary amide.
A proposed signaling pathway for the acid-catalyzed Beckmann rearrangement of an aldehyde oxime is depicted below. The process begins with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the aryl or alkyl group (R) to the electron-deficient nitrogen atom, concertedly with the departure of water, to form a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the final primary amide product.
Caption: Proposed mechanism of the Beckmann rearrangement of aldehyde oximes.
Experimental Protocols
This section provides detailed methodologies for two distinct approaches to the Beckmann rearrangement of aldehyde oximes.
Protocol 1: One-Pot Oximation and Beckmann Rearrangement using Trifluoroacetic Acid (TFA)
This modern protocol allows for the direct conversion of aromatic aldehydes to primary amides in a single step, avoiding the isolation of the intermediate oxime. Trifluoroacetic acid serves as both the catalyst and the solvent.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of primary amides from aldehydes.
Procedure:
-
To a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (2 mmol) and hydroxylamine hydrochloride (6 mmol).
-
Add trifluoroacetic acid (15 molar equivalents relative to the aldehyde).
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the trifluoroacetic acid by distillation under reduced pressure (e.g., at 40°C and 250 Pa).
-
Wash the residue with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or light petroleum ether) or by column chromatography.
Protocol 2: Classical Beckmann Rearrangement using Sulfuric Acid
This protocol describes the rearrangement of a pre-formed aldehyde oxime using concentrated sulfuric acid, a classical and potent catalyst for this transformation.
Experimental Workflow:
Caption: Workflow for the classical Beckmann rearrangement using sulfuric acid.
Procedure:
-
Prepare the aldehyde oxime from the corresponding aldehyde and hydroxylamine hydrochloride using standard procedures.
-
In a flask equipped with a mechanical stirrer, cool concentrated sulfuric acid (e.g., 5-10 parts by weight relative to the oxime) to 0-5°C in an ice bath.
-
Slowly add the finely powdered aldehyde oxime to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring at a controlled temperature (this may range from room temperature to slightly elevated temperatures, depending on the substrate) for a specified time (typically 1-3 hours).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide solution, until the primary amide precipitates.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize the results for the one-pot oximation and Beckmann rearrangement of various aromatic aldehydes using the trifluoroacetic acid protocol.
Table 1: Rearrangement of Substituted Benzaldehydes
| Entry | Aldehyde | Conversion (%) | Selectivity to Amide (%) | Selectivity to Nitrile (%) |
| 1 | Benzaldehyde | High | High | Low |
| 2 | 4-Nitrobenzaldehyde | High | High | - |
| 3 | 4-Isopropylbenzaldehyde | ~100 | Low | High |
| 4 | 2-Hydroxybenzaldehyde | Moderate | Traces | High |
Data adapted from Ronchin et al., Catalysis Communications, 2014, 49, 47-51.[5]
Discussion
The one-pot protocol using trifluoroacetic acid is a convenient method for the synthesis of primary amides from aromatic aldehydes.[5] As indicated in Table 1, the electronic nature of the substituents on the aromatic ring can influence the outcome of the reaction. For benzaldehyde and 4-nitrobenzaldehyde, the desired primary amide is obtained in high selectivity.[5] However, for aldehydes with electron-donating groups or certain substitution patterns (e.g., 4-isopropylbenzaldehyde and 2-hydroxybenzaldehyde), the competing fragmentation reaction to form the corresponding nitrile can become the dominant pathway.[5]
The classical method using strong acids like sulfuric acid is a powerful alternative, though it requires the pre-synthesis of the aldoxime and careful handling of the corrosive acid.[3] This method is often robust but may not be suitable for substrates with acid-sensitive functional groups.
Conclusion
The Beckmann rearrangement of aldehyde oximes provides a direct route to primary amides, which are valuable building blocks in medicinal chemistry and materials science. The choice of the experimental protocol depends on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure. The one-pot TFA method offers operational simplicity, while the classical strong acid method provides a powerful, traditional alternative. Researchers should consider the potential for nitrile formation as a side reaction, particularly with electron-rich or sterically hindered aldehyde oximes. The provided protocols and data serve as a valuable resource for the successful implementation of the Beckmann rearrangement of aldehyde oximes in a research setting.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from Benzoxazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from benzoxazole scaffolds are a significant class of organic compounds extensively studied in medicinal chemistry and materials science. The inherent biological activities of the benzoxazole nucleus, combined with the versatile chemistry of the azomethine group (-C=N-), make these compounds promising candidates for the development of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of a benzoxazole aldehyde with a primary amine.
General Reaction Scheme
The formation of a Schiff base from a benzoxazole aldehyde proceeds via a nucleophilic addition-elimination reaction between the aldehyde group on the benzoxazole ring and a primary amine. The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product.
Experimental Protocols
This section outlines the detailed methodology for the synthesis, purification, and characterization of Schiff bases derived from benzoxazole aldehydes.
Materials and Reagents
-
Substituted benzoxazole aldehyde
-
Primary amine (aliphatic or aromatic)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Isopropanol (for washing)
-
Solvents for recrystallization (e.g., ethanol, methanol)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., a mixture of hexane and ethyl acetate)
General Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of the benzoxazole aldehyde and the selected primary amine in absolute ethanol.[1]
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2][3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period ranging from 4 to 14 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][4]
-
Product Precipitation and Isolation: Upon completion of the reaction, which is indicated by the disappearance of the starting materials on the TLC plate, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.[1]
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid several times with cold isopropanol or ethanol to remove any unreacted starting materials and impurities.[1][2]
-
Drying: Dry the purified product at room temperature or in a vacuum oven at a low temperature.[1]
-
Recrystallization (if necessary): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.[2][4]
Characterization
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[2][4]
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch), typically observed in the region of 1590-1660 cm⁻¹.[4][5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the chemical environment of the protons in the molecule, including the characteristic singlet of the azomethine proton (-CH=N-).[4][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.[4]
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of various benzoxazole Schiff bases, as reported in the literature.
| Compound ID | Aldehyde Reactant | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3a | Substituted benzoxazole-5-carbaldehyde | Aniline | Ethanol/GAA | 12-14 | 54 | 210-212 | [5] |
| 3b | Substituted benzoxazole-5-carbaldehyde | 2-Chloroaniline | Ethanol/GAA | 12-14 | 71 | 215-217 | [5] |
| 3d | Substituted benzoxazole-5-carbaldehyde | 4-Chloroaniline | Ethanol/GAA | 12-14 | 75 | 220-222 | [5] |
| 3f | Substituted benzoxazole-5-carbaldehyde | 2-Bromoaniline | Ethanol/GAA | 12-14 | 71 | 200-202 | [5] |
| 5a/5b | 4-N,N-diethylaminobenzaldehyde | 2-(4'-aminophenyl)benzoxazole derivatives | Isopropanol | 4 | Not Specified | Not Specified | [1][6] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from benzoxazole aldehydes.
Caption: Workflow for Schiff Base Synthesis.
Signaling Pathway Diagram (Hypothetical)
For drug development professionals, understanding the potential mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a benzoxazole Schiff base derivative, a common approach in modern drug discovery.
Caption: Hypothetical Inhibition of a Kinase Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives - ProQuest [proquest.com]
- 4. Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of Benzoxazoles: A Sustainable Approach with Reusable Catalysts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. Traditional methods for their synthesis often involve harsh reaction conditions, toxic reagents, and the use of homogeneous catalysts that are difficult to recover and reuse. This has prompted a shift towards greener and more sustainable synthetic methodologies. This document outlines the application of various reusable heterogeneous catalysts for the environmentally benign synthesis of benzoxazoles, focusing on operational simplicity, high yields, and catalyst recyclability. The protocols detailed herein provide a practical guide for researchers aiming to adopt sustainable practices in their synthetic endeavors.
Advantages of Reusable Catalysts in Benzoxazole Synthesis
The use of reusable heterogeneous catalysts in the synthesis of benzoxazoles offers several key advantages that align with the principles of green chemistry:
-
Ease of Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, by using an external magnet. This simplifies the work-up procedure and reduces the generation of waste.[1][2]
-
Catalyst Reusability: The ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces the overall cost of the synthesis and minimizes catalyst waste.[1][2]
-
Reduced Environmental Impact: By replacing hazardous and corrosive homogeneous catalysts and often enabling the use of greener solvents or even solvent-free conditions, these methods contribute to a more sustainable chemical industry.[1][2]
-
High Efficiency: Many of these catalytic systems exhibit high activity and selectivity, leading to excellent yields of the desired benzoxazole products in shorter reaction times.[2][3]
Comparative Data of Reusable Catalysts
The following table summarizes the performance of various reusable catalysts in the synthesis of 2-substituted benzoxazoles, providing a comparative overview of their efficiency and reusability.
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Reusability (Yields in consecutive cycles) | Reference |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | Solvent-free | 50 | 0.5 | 92 | 92, 90, 87, 86, 84 (5 cycles) | [1][2] |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, 4-Chlorobenzaldehyde | Solvent-free | 50 | 0.5 | 95 | Not Reported | [1] |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, 4-Nitrobenzaldehyde | Solvent-free | 50 | 0.75 | 91 | Not Reported | [1] |
| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | No significant loss of activity after 5 runs | |
| MCM-41 | 2-Aminophenol, Benzoyl chloride | Solvent-free | 100 | 0.5 | 95 | No significant loss of activity after 4 runs | |
| Ru Nanoparticles on Fe3O4 | 2-Aminophenol, Benzaldehyde | Aqueous medium | Not specified | Not specified | Good to excellent | Reused up to 5th cycle without substantial loss of activity | [4] |
| Cu(II)-SBA-15 | 2-Aminophenol, Benzaldehyde | Ethanol | Reflux | 2 | 86 | Good recyclability with sustained efficiency | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a selected reusable catalyst, Fe3O4@SiO2-SO3H, and its application in the green synthesis of 2-arylbenzoxazoles.
Protocol 1: Synthesis of Magnetically Recoverable Catalyst (Fe3O4@SiO2-SO3H)
This protocol describes a three-step process for the synthesis of sulfonic acid-functionalized silica-coated magnetite nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl3·6H2O)
-
Ferrous chloride tetrahydrate (FeCl2·4H2O)
-
Ammonium hydroxide solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Dichloromethane (CH2Cl2)
-
Chlorosulfonic acid (ClSO3H)
Procedure:
-
Synthesis of Fe3O4 Nanoparticles:
-
Dissolve FeCl3·6H2O (15.15 g, 56 mmol) and FeCl2·4H2O (6.37 g, 32 mmol) in 640 mL of deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80 °C.
-
Slowly add 80 mL of 25% ammonium hydroxide solution and stir vigorously for 1 hour.
-
Separate the resulting black magnetic precipitate using an external magnet.
-
Wash the nanoparticles several times with hot deionized water and dry them in a vacuum oven at 70 °C.[1]
-
-
Silica Coating of Fe3O4 Nanoparticles (Fe3O4@SiO2):
-
Disperse 2 g of the dried Fe3O4 nanoparticles in a mixture of 450 mL of ethanol and 120 mL of deionized water and sonicate for 25 minutes.[1]
-
To this suspension, add 10 mL of 25% ammonium hydroxide solution followed by the slow addition of 2 mL of TEOS.
-
Stir the mixture at room temperature for 12 hours.
-
Separate the silica-coated magnetic nanoparticles using an external magnet, wash them several times with deionized water, and dry them under vacuum at 60 °C overnight.[1]
-
-
Sulfonic Acid Functionalization (Fe3O4@SiO2-SO3H):
-
Disperse 2 g of the dried Fe3O4@SiO2 nanoparticles in 75 mL of dichloromethane and sonicate for 10 minutes.[2]
-
In a separate flask, dilute 1.75 g (15 mmol) of chlorosulfonic acid in 20 mL of dichloromethane.
-
Add the chlorosulfonic acid solution dropwise to the nanoparticle suspension at room temperature with stirring.
-
Continue stirring until the evolution of HCl gas ceases.
-
Separate the resulting Fe3O4@SiO2-SO3H nanoparticles using an external magnet, wash them several times with dry dichloromethane, and dry them under vacuum at 60 °C.[2]
-
Protocol 2: Green Synthesis of 2-Arylbenzoxazoles
This protocol describes the general procedure for the synthesis of 2-arylbenzoxazoles using the prepared Fe3O4@SiO2-SO3H catalyst.
Materials:
-
2-Aminophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Fe3O4@SiO2-SO3H catalyst
-
Ethanol
-
Acetone
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H catalyst (0.03 g).
-
-
Reaction:
-
Heat the mixture at 50 °C under solvent-free conditions with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction, add 5 mL of hot ethanol to the reaction mixture and stir for a few minutes.
-
Separate the magnetic catalyst from the solution using a strong external magnet.
-
Decant the ethanolic solution containing the product.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Catalyst Recycling:
-
Wash the recovered magnetic catalyst with ethanol and then with acetone.
-
Dry the catalyst in an oven at 60 °C for 1 hour.
-
The regenerated catalyst can be used for subsequent reaction cycles.[1]
-
Visualizing the Green Synthesis Workflow
The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the green synthesis of benzoxazoles.
Caption: General workflow for the green synthesis of benzoxazoles using a reusable catalyst.
Caption: Proposed catalytic cycle for the acid-catalyzed synthesis of benzoxazoles.
Conclusion
The adoption of reusable heterogeneous catalysts for the synthesis of benzoxazoles represents a significant advancement towards more sustainable and environmentally friendly chemical processes. The methodologies presented in this application note offer practical, efficient, and green alternatives to traditional synthetic routes. By providing detailed protocols and comparative data, this document aims to facilitate the integration of these sustainable practices into research and development settings, ultimately contributing to a greener future for the pharmaceutical and chemical industries.
References
Application Notes and Protocols: In Vitro Screening of Benzoxazole Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis). This document provides detailed application notes and protocols for the in vitro screening of benzoxazole derivatives for their anticancer activity, focusing on cytotoxicity assays, apoptosis induction, cell cycle analysis, and the investigation of underlying signaling pathways.
Data Presentation: Cytotoxicity of Benzoxazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various benzoxazole derivatives against different cancer cell lines, as determined by in vitro cytotoxicity assays. This data provides a quantitative measure of the anticancer potency of these compounds.
Table 1: In Vitro Antiproliferative Effects of Selected Benzoxazole Derivatives against HepG2 and MCF-7 Cell Lines [1]
| Compound No. | X | HBA-HBD | R | In vitro IC50 (µM) |
| HepG2 | ||||
| 12a | H | Amide | Phenyl | 50.92 |
| 12d | H | Amide | tert-butyl | 23.61 |
| 12f | 5-CH3 | Amide | 4-chlorophenyl | 36.96 |
| 12i | 5-CH3 | Amide | 3-methylphenyl | 27.30 |
| 12l | 5-CH3 | Amide | 3-chlorophenyl | 10.50 |
| 13a | H | Diamide | 3-chlorophenyl | 25.47 |
| Sorafenib | - | - | - | 5.57 |
Table 2: In Vitro Cytotoxic Activities of Benzoxazole Derivatives Against MCF-7 and HepG2 Cell Lines [2]
| Compound No. | In vitro IC50 (µM) |
| MCF-7 | |
| 14a | 4.054 ± 0.17 |
| 14g | 5.8 ± 0.22 |
| 14i | 6.94 ± 0.22 |
| 14l | 6.87 ± 0.23 |
| Sorafenib | - |
Table 3: Cytotoxic Effects of a Benzoxazole Derivative (BB) on Breast Cancer Cell Lines [3]
| Cell Line | IC50 (nM) |
| MCF-7 | 22 |
| MDA-MB-231 | 28 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the anticancer activity of benzoxazole derivatives.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][7] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[1][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][8]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[1] Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[3][11]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with benzoxazole derivatives for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the effect of benzoxazole derivatives on the progression of the cell cycle.
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content using a fluorescent dye like propidium iodide (PI).[14] The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing PI and RNase A.[13] RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[14]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Key Apoptosis Markers:
-
Bcl-2 family proteins: Anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) proteins.
-
Caspases: Initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with benzoxazole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzoxazole derivatives and the general experimental workflow for their in vitro screening.
Signaling Pathways
Experimental Workflows
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve the yield of benzoxazole synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their benzoxazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoxazoles?
A1: The most prevalent methods for synthesizing benzoxazoles involve the condensation and cyclization of a 2-aminophenol derivative with a functionalized precursor. Key approaches include:
-
Reaction with Aldehydes: This is a widely used method where a 2-aminophenol reacts with an aldehyde, often in the presence of an acid or metal catalyst, to form the benzoxazole ring.[1][2][3]
-
Reaction with Carboxylic Acids: This method involves the condensation of 2-aminophenol with a carboxylic acid, typically under harsh conditions such as high temperatures or with a dehydrating agent.[4]
-
Reaction with Amides: Tertiary amides can be activated, for example by triflic anhydride (Tf₂O), to react with 2-aminophenols under milder conditions.[4][5]
-
Copper-Catalyzed Cyclization: Ortho-haloanilides can undergo intramolecular cyclization catalyzed by a copper complex to form benzoxazoles.[6]
Q2: Why is my benzoxazole synthesis yield consistently low?
A2: Low yields in benzoxazole synthesis can stem from several factors. Common culprits include:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Many reactions show significantly lower yields or fail to proceed without the appropriate catalyst.[1][7] For instance, traditional Brønsted and Lewis acids can show low catalytic activity in some cases.[1][3]
-
Incorrect Reaction Temperature: Temperature plays a crucial role. Some reactions fail to proceed at room temperature or lower temperatures, requiring heating to achieve high yields.[1][7] Conversely, excessively high temperatures can lead to side product formation.
-
Inappropriate Solvent: The solvent can significantly influence reaction rates and yields. Some reactions perform best under solvent-free conditions, while for others, the choice of solvent is critical for substrate solubility and facilitating the reaction.[8]
-
Improper Reactant Ratio: The stoichiometry of the reactants can impact the yield. An optimized ratio of the 2-aminophenol to the coupling partner is often necessary to maximize product formation.[5]
-
Presence of Moisture: Some reactions are sensitive to moisture, which can hydrolyze intermediates or deactivate the catalyst. Using anhydrous solvents and reagents can be crucial.
Q3: How can I make my benzoxazole synthesis more environmentally friendly?
A3: To improve the green credentials of your synthesis, consider the following:
-
Solvent-Free Conditions: Several high-yield methods for benzoxazole synthesis have been developed that proceed without a solvent, reducing volatile organic compound (VOC) emissions.[1][2][3]
-
Reusable Catalysts: Employing heterogeneous or recyclable catalysts, such as ionic liquid gels or magnetic nanoparticles, simplifies product purification and reduces waste.[1][2][7] These catalysts can often be recovered and reused multiple times with minimal loss of activity.[2][7]
-
Use of Greener Solvents: If a solvent is necessary, consider using more environmentally benign options like ethanol or water, if the reaction conditions permit.[8]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or insufficient catalyst. | - Screen different types of catalysts (e.g., Brønsted acid, Lewis acid, metal catalyst).- Optimize the catalyst loading. Some reactions are highly sensitive to the amount of catalyst used.[1][7] |
| Incorrect reaction temperature. | - Gradually increase the reaction temperature. Many benzoxazole syntheses require elevated temperatures (e.g., 50-130°C) to proceed efficiently.[1][7] | |
| Poor choice of solvent or solvent-free conditions are required. | - If using a solvent, try alternatives with different polarities.- Attempt the reaction under solvent-free conditions, as this has been shown to be effective for certain methods.[1][2][3] | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | - Lower the reaction temperature to minimize side reactions. |
| Incorrect work-up procedure. | - Ensure the work-up procedure effectively removes unreacted starting materials and byproducts. This may involve extraction, chromatography, or recrystallization. | |
| Reactant decomposition. | - Check the stability of your starting materials under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. | |
| Difficulty in Catalyst Separation | Use of a homogeneous catalyst. | - Switch to a heterogeneous catalyst, such as one supported on silica or magnetic nanoparticles, which can be easily filtered or magnetically separated from the reaction mixture.[2][7] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of benzoxazole synthesis based on published data.
Table 1: Effect of Catalyst on 2-Phenylbenzoxazole Synthesis (Reaction: 2-Aminophenol with Benzaldehyde)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | 50 | 24 | 0 | [7] |
| Fe₃O₄@SiO₂-SO₃H | 0.03 g | 50 | 0.5 | 92 | [7] |
| BAIL gel | 1 | 130 | 5 | 98 | [1][3] |
| LAIL@MNP | 4 mg | 70 | 0.5 | up to 90 | [2] |
| Mn-TPADesolv | 0.006 | 30 | 0.17 | 99.9 | [8] |
Table 2: Effect of Solvent on Benzoxazole Synthesis (Reaction: p-Tolualdehyde with o-Aminophenol, catalyzed by Mn-TPADesolv)
| Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Dichloromethane | 30 | 10 | 56 | [8] |
| Chloroform | 30 | 10 | 59 | [8] |
| Acetonitrile | 30 | 10 | 72 | [8] |
| Tetrahydrofuran | 30 | 10 | 74 | [8] |
| Ethanol | 30 | 10 | 99.9 | [8] |
Table 3: Effect of Temperature and Reactant Ratio (Reaction: 1-morpholino-2-phenylethan-1-one with 2-aminophenol)
| Temperature (°C) | Reactant Ratio (Amide/Amine) | Time (h) | Yield (%) | Reference |
| 80 | 1.2/1 | 5 | Moderate to Excellent | [5] |
| Room Temp | 1.1/1 | 1 | 95 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles using a Reusable Nanocatalyst
This protocol is based on the method described by Hakimi et al. using a magnetic nanoparticle catalyst.[7]
-
Reactant Mixture: In a reaction vessel, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add 0.03 g of Fe₃O₄@SiO₂-SO₃H nanocatalyst.
-
Reaction: Stir the mixture at 50°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate to dissolve the product.
-
Catalyst Recovery: Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed with ethanol and acetone, dried, and reused.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify further by chromatography if necessary.
Protocol 2: Solvent-Free Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid Gel
This protocol is adapted from the work of Phan et al.[1][3]
-
Reactant and Catalyst Mixture: In a 5 mL vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).
-
Reaction: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, dissolve the mixture in 10 mL of ethyl acetate.
-
Catalyst Separation: Separate the BAIL gel catalyst by centrifugation.
-
Purification: Dry the organic layer over anhydrous MgSO₄ and remove the solvent under vacuum to yield the crude product.
Visualizations
Caption: General workflow for benzoxazole synthesis.
Caption: Troubleshooting logic for low benzoxazole yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Benzoxazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude benzoxazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzoxazole products?
A1: The most common and effective methods for purifying crude benzoxazole products are recrystallization and silica gel column chromatography.[1][2][3] The choice between these methods depends on the nature and quantity of the impurities, the thermal stability of the benzoxazole derivative, and the scale of the purification. For solid products with relatively minor impurities, recrystallization is often the preferred method due to its simplicity and potential for high purity.[2][3] For complex mixtures, oily products, or when impurities have similar solubility to the product, column chromatography is more suitable.[1][3]
Q2: What are the typical impurities I might encounter in my crude benzoxazole product?
A2: Typical impurities in crude benzoxazole products synthesized from 2-aminophenols and aldehydes or carboxylic acids can include:
-
Unreacted starting materials: Such as 2-aminophenol and the corresponding aldehyde or carboxylic acid.[4]
-
Schiff base intermediate: Formed from the condensation of 2-aminophenol and an aldehyde, which may not have fully cyclized.[1]
-
Over-oxidation or side-reaction products: Depending on the synthetic route, byproducts from undesired reactions can be present.
-
Colored impurities: These are often high molecular weight, conjugated byproducts that can be difficult to remove.[5][6]
-
Residual catalyst and reagents: Catalysts (e.g., acids, bases, or metals) and other reagents used in the synthesis may remain in the crude product.[1][4]
Q3: My purified benzoxazole is colored, even after initial purification. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[5] The charcoal adsorbs the colored impurities, which can then be removed by filtration. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to lower yields.[7] Another effective method for removing colored impurities that are structurally different from the target compound is reversed-phase flash chromatography.[6]
Q4: Can my benzoxazole product decompose during purification?
A4: Yes, benzoxazoles can be susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the oxazole ring to form the corresponding 2-amidophenol.[8][9] It is crucial to be mindful of the pH during aqueous workups and to use neutral conditions when possible. Some benzoxazoles may also be sensitive to prolonged heating, so care should be taken during recrystallization to avoid decomposition. Stability to silica gel should also be considered, as acidic silica can cause degradation of sensitive compounds during column chromatography.[10]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | - Too much solvent was used.- The product is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by boiling off some solvent and allow it to cool again.[7]- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.[11]- Try a different solvent or solvent system. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated, and the product is precipitating too quickly.[7] | - Use a lower-boiling point solvent.- Re-heat the solution and add a small amount of additional solvent to reduce the saturation, then allow it to cool more slowly.[7] |
| Rapid formation of fine powder instead of well-defined crystals. | - The solution cooled too quickly.[7] | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[7] |
| Low recovery yield. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice-salt bath to further decrease the solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Crystals are still impure after recrystallization. | - The impurities have very similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Perform a second recrystallization.- Ensure slow crystal growth by gradual cooling.[7]- If impurities persist, consider purifying by column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A difference in Rf values of at least 0.2 is ideal.- Repack the column carefully, ensuring a uniform and compact bed. |
| The product is not eluting from the column. | - The eluent is not polar enough.- The compound is unstable on silica gel and has decomposed.[10]- The compound is a basic amine and is strongly adsorbed to the acidic silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if decomposition occurs.[10]- Deactivate the silica gel by adding a small percentage of triethylamine or ammonia to the eluent system.[12] |
| The compound streaks or "tails" on the column. | - The compound is too polar for the eluent system.- The column is overloaded with the crude product. | - Increase the polarity of the eluent.- Use a larger column with more silica gel for the amount of crude product. |
| The product precipitates at the top of the column upon loading. | - The solvent used to dissolve the crude product for loading is too non-polar, and the product is not soluble in the initial eluent. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading.- Use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column. |
Quantitative Data on Purification Strategies
The following table summarizes a purification strategy for a substituted benzoxazole, highlighting the yield and purity achieved at different stages.
| Purification Step | Procedure | Yield | Purity |
| Initial Recrystallization | The crude product was dissolved in hot acetone, and acetonitrile was added. The solution was concentrated and cooled to precipitate the product. | 71.5% | Not specified |
| Charcoal Treatment and Second Precipitation | The recrystallized product was dissolved in hot ethyl acetate, treated with charcoal, filtered, concentrated, and then heptane was added to precipitate the final product. | 87% (recovery from the first step) | 99.4% |
Data adapted from a patent describing the purification of 2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-ol.[5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the purification of a solid crude benzoxazole product.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will dissolve the product when heated but not at room temperature. Test a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and water). If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: Place the crude benzoxazole product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product. This is best done by adding the solvent in small portions to the heated product.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (about 1-2% of the product weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying a crude benzoxazole product using column chromatography.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that separates your benzoxazole product from its impurities. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. Common eluent systems for benzoxazoles include mixtures of hexane and ethyl acetate or petroleum ether and acetone.[1]
-
Column Packing: Pack a glass chromatography column with silica gel. This can be done as a slurry (mixing the silica with the initial eluent and pouring it into the column) or by dry packing.
-
Sample Loading: Dissolve the crude benzoxazole product in a minimal amount of the eluent or a solvent in which it is readily soluble. Carefully load the solution onto the top of the silica gel column. Alternatively, for less soluble compounds, use the dry loading method described in the troubleshooting guide.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified benzoxazole.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. quora.com [quora.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Benzoxazole Derivatives
Welcome to the technical support center for the analysis of benzoxazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the NMR analysis of benzoxazole derivatives.
Q1: I'm observing significant peak broadening in my ¹H NMR spectrum. What are the possible causes and solutions?
A1: Peak broadening in the NMR spectrum of your benzoxazole derivative can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity greatly impacts spectral resolution. Ensure the spectrometer is properly shimmed before data acquisition.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing broader lines. Try diluting your sample. For a typical ¹H NMR spectrum of a small molecule (under 1000 g/mol ), 5-25 mg of material is usually sufficient.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, you can try to remove them by passing your sample through a small plug of celite or by gentle heating.[1]
-
Compound Aggregation: Benzoxazole derivatives, especially those with planar aromatic systems, can aggregate at higher concentrations. Using a different deuterated solvent or acquiring the spectrum at an elevated temperature might help disrupt these interactions.[2]
-
Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine groups, can appear as broad signals. To confirm, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium, causing the peak to disappear or diminish.[2]
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve overlapping signals?
A2: Signal overlap in the aromatic region is a common issue with benzoxazole derivatives due to the presence of multiple aromatic rings. Here are several strategies to tackle this:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[2]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complex spectra:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify spin systems within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, which is invaluable for assigning proton signals based on their corresponding carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which helps in piecing together the molecular structure and assigning quaternary carbons.[4]
-
Q3: I am unsure about the assignment of protons on the benzoxazole core. What are the typical chemical shift ranges?
A3: The chemical shifts of the protons on the benzoxazole ring system are influenced by the electronic environment. The following table summarizes typical ¹H NMR chemical shift ranges for the unsubstituted benzoxazole core. Note that these values can shift depending on the substituents present.
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.10 - 8.30 | s |
| H-4 | 7.70 - 7.90 | d |
| H-5 | 7.30 - 7.50 | t |
| H-6 | 7.30 - 7.50 | t |
| H-7 | 7.50 - 7.70 | d |
Q4: How can I distinguish between different isomers of a substituted benzoxazole?
A4: Distinguishing between isomers often relies on a combination of 1D and 2D NMR techniques:
-
¹H NMR Coupling Patterns: The substitution pattern on the benzene ring of the benzoxazole core will give rise to characteristic splitting patterns. For example, a 5-substituted benzoxazole will show a different set of aromatic proton signals and couplings compared to a 6-substituted one.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. This can be crucial for determining the relative stereochemistry and identifying which substituents are near each other in the 3D structure.
-
HMBC Correlations: Long-range proton-carbon correlations can help to unambiguously connect different parts of the molecule, confirming the substitution pattern. For instance, a proton on a substituent can show a correlation to a specific carbon in the benzoxazole ring, thus pinpointing its position.
Data Presentation: NMR Data for Benzoxazole Derivatives
The following tables provide a summary of typical ¹H and ¹³C NMR chemical shifts and coupling constants for benzoxazole derivatives. These values are approximate and can vary based on the solvent and the electronic effects of other substituents.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for the Benzoxazole Core
| Position | Chemical Shift (δ, ppm) | Typical Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.10 - 8.30 | s | - |
| H-4 | 7.70 - 7.90 | d | ³JH4-H5 = 7.0 - 9.0 |
| H-5 | 7.30 - 7.50 | t | ³JH5-H4 = 7.0 - 9.0, ³JH5-H6 = 7.0 - 8.0 |
| H-6 | 7.30 - 7.50 | t | ³JH6-H5 = 7.0 - 8.0, ³JH6-H7 = 7.0 - 9.0 |
| H-7 | 7.50 - 7.70 | d | ³JH7-H6 = 7.0 - 9.0 |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Benzoxazole Core [5][6]
| Position | Chemical Shift (δ, ppm) |
| C-2 | 150.0 - 165.0 |
| C-3a | 140.0 - 152.0 |
| C-4 | 110.0 - 120.0 |
| C-5 | 124.0 - 126.0 |
| C-6 | 124.0 - 126.0 |
| C-7 | 110.0 - 120.0 |
| C-7a | 148.0 - 152.0 |
Experimental Protocols
1. NMR Sample Preparation for Benzoxazole Derivatives
A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][7][8]
-
Amount of Substance: For a standard ¹H NMR spectrum, dissolve 5-25 mg of your benzoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent.[1] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.
-
Sample Purity: Ensure your sample is free of solid particles by filtering it through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[7]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.
2. Acquiring 1D and 2D NMR Spectra
The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to get an overview of the proton environments.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: This experiment helps establish proton-proton coupling networks. It is particularly useful for identifying adjacent protons in the aromatic rings and on any aliphatic side chains.
-
HSQC: This experiment maps protons to their directly attached carbons, providing definitive C-H correlations.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and assigning quaternary carbons.
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of benzoxazole derivatives.
Caption: Experimental workflow for NMR analysis of benzoxazole derivatives.
Caption: Logical relationships in NMR spectral interpretation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. rsc.org [rsc.org]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sites.bu.edu [sites.bu.edu]
overcoming challenges in the functionalization of the benzoxazole C2 position
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of the benzoxazole scaffold at the C2 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C2 position of benzoxazole the most common site for functionalization?
A1: The C2 position is the most acidic and electrophilic site in the benzoxazole ring system. The nitrogen atom at position 3 withdraws electron density from the C2 carbon, making the attached proton (C2-H) more acidic and thus easier to remove by a base. This inherent reactivity makes it the preferred site for deprotonation and subsequent reaction with electrophiles, as well as for direct C-H activation methodologies.[1][2]
Q2: What are the primary methods for functionalizing the C2 position of benzoxazole?
A2: The main strategies include:
-
Direct C-H Activation/Arylation: This is a popular modern method that uses transition metal catalysts (commonly Palladium, Copper, or Iron) to directly couple the C2-H bond with various partners like aryl halides, boronic acids, or other organometallic reagents.[3][4][5][6]
-
Deprotonation followed by Electrophilic Quench: This classical approach involves using a strong base (like n-BuLi or lithium magnesates) to deprotonate the C2 position, creating a nucleophilic organometallic intermediate that can then react with a wide range of electrophiles.[7][8]
-
Cyclization/Condensation Reactions: This involves building the benzoxazole ring from precursors, such as 2-aminophenols and carboxylic acids or their derivatives, which simultaneously installs the desired substituent at the C2 position.[9][10][11]
Q3: I am considering a lithiation-based approach. What are the major challenges?
A3: The primary challenge with lithiation of benzoxazole is the instability of the 2-lithiobenzoxazole intermediate. It can rapidly and often completely isomerize to a more stable ring-opened 2-(isocyano)phenolate structure.[7][8] This isomerization can prevent or complicate the desired reaction with your electrophile. Careful control of temperature and reaction time is crucial.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C2-Arylation
This guide addresses common issues encountered during direct C-H arylation reactions using palladium catalysts.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure the palladium precatalyst is not oxidized. If using Pd(OAc)₂, ensure it is fresh. • Consider using more robust precatalysts like Pd(II)-NHC complexes or those with specific phosphine ligands.[4][5] |
| 2. Inappropriate Ligand | • The choice of ligand is critical. For aryl bromides, ligands like NiXantphos have shown high reactivity at room temperature.[6] For aryl chlorides, specialized ligands such as indolylphosphine may be required.[12] • Bidentate ligands can be effective in promoting C2-selective arylation.[1] | |
| 3. Insufficiently Strong Base | • The base is crucial for the deprotonation step. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOLi.[1][13][14] The strength and solubility of the base can significantly impact the reaction rate. | |
| 4. High Reaction Temperature | • While many protocols require high temperatures (>100 °C), this can lead to catalyst decomposition or side reactions.[6] If possible, screen for catalyst/ligand systems that operate at lower temperatures. | |
| Significant Side Products | 1. Homocoupling of Aryl Halide | • This suggests that the oxidative addition to the Pd(0) center is faster than the C-H activation step. • Try lowering the reaction temperature or using a less reactive palladium source. |
| 2. Debromination of Starting Material | • This can occur if the lithiated intermediate (in deprotonative coupling) is quenched by a proton source before reacting with the catalyst.[15] • Ensure all reagents and solvents are rigorously dried. | |
| Poor Regioselectivity (e.g., C5-arylation) | 1. Ligand-Controlled Selectivity | • Regioselectivity can sometimes be switched by the choice of ligand. For instance, in some oxazole systems, certain phosphine ligands can favor C5 arylation over C2.[1] • Carefully select ligands known to promote C2-selectivity. |
Guide 2: Issues with C2-Lithiation and Electrophilic Quench
This guide focuses on problems arising from the deprotonation of benzoxazole and subsequent reactions.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of C2-Substituted Product | 1. Ring-Opening Isomerization | • The 2-lithiobenzoxazole intermediate is known to ring-open to a 2-(isocyano)phenolate.[7][8] This is a major pathway for reaction failure. • Use of lithium magnesates instead of n-BuLi has been reported to still lead to this isomerization but can provide moderate to good yields upon electrophilic trapping.[7][8] • Perform the lithiation at the lowest possible temperature (e.g., -78 °C) and add the electrophile as quickly as possible. |
| 2. Incomplete Deprotonation | • The base may not be strong enough or a sufficient excess was not used. • Ensure accurate titration of the organolithium reagent. | |
| 3. Quenching of the Organolithium | • Trace amounts of water or other protic sources in the solvent or on the glassware will quench the 2-lithiobenzoxazole. • Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). | |
| Starting Material is Recovered | 1. Lithiation Failed | • See "Incomplete Deprotonation" above. |
| 2. Electrophile is Not Reactive Enough | • The 2-lithiobenzoxazole (or its ring-opened isomer) may not be nucleophilic enough to react with a weak electrophile. • Consider converting the lithium species to a more reactive organocuprate or using a more reactive electrophile. |
Experimental Protocols
Protocol 1: Pd-Catalyzed Direct C2-Arylation with Aryl Bromides
This protocol is adapted from a room-temperature direct arylation method.[6]
Materials:
-
Benzoxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos (ligand)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%) and NiXantphos (4 mol%).
-
Purge the vessel with an inert atmosphere.
-
Add benzoxazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and LiOtBu (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (3 mL).
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for C2-functionalization of benzoxazole.
Caption: Mechanism of Pd-catalyzed direct C2-arylation and a common side reaction.
References
- 1. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 2. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. (PDF) Direct C-H Bond Activation of Benzoxazole and [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotonation of benzoxazole and oxazole using lithium magnesates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Benzoxazole Compound Stability Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of benzoxazole compounds under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for benzoxazole compounds in an acidic environment?
Under acidic conditions, the primary degradation pathway for benzoxazole compounds is acid-catalyzed hydrolysis. This reaction involves the opening of the oxazole ring to form the corresponding N-(2-hydroxyphenyl)amide derivative, also known as an amidophenol.[1][2]
Q2: What is the general mechanism of acid-catalyzed hydrolysis of benzoxazoles?
The generally accepted mechanism involves the following steps:
-
Protonation: The nitrogen atom of the benzoxazole ring is protonated in the acidic medium.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon at the 2-position (C2) of the protonated benzoxazole. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate undergoes C-O bond cleavage, resulting in the opening of the oxazole ring to form the final N-(2-hydroxyphenyl)amide product.[1]
Q3: How does pH affect the rate of benzoxazole degradation?
The rate of hydrolysis of benzoxazoles is significantly dependent on the pH of the solution. For many simple benzoxazoles, the reaction shows acid catalysis at low acidity. However, as the acidity increases to very low pH values, the rate of hydrolysis can decrease. This is often attributed to a change in the rate-determining step of the reaction, from the nucleophilic attack of water to the fission of the C-O bond in the tetrahedral intermediate.[1][2]
Q4: How do substituents on the benzoxazole ring influence degradation?
Substituents, particularly at the 2-position, can have a significant impact on the rate of hydrolysis. The nature of the substituent affects the electron density of the benzoxazole ring system and the stability of the intermediates formed during the reaction. For instance, replacing a methyl group with a phenyl group at the 2-position has been shown to decrease the reactivity of the benzoxazole to acid hydrolysis.
Q5: What are the typical conditions for conducting a forced degradation study of a benzoxazole compound under acidic conditions?
Forced degradation studies are typically performed by exposing the benzoxazole compound to an acidic solution at elevated temperatures to accelerate the degradation process. Common starting conditions involve refluxing the drug in 0.1 N HCl for several hours.[3][4] If no degradation is observed, the acid concentration and/or temperature can be increased. Conversely, if the compound degrades too rapidly, milder conditions should be employed. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of benzoxazole degradation under acidic conditions.
Problem 1: No degradation of the benzoxazole compound is observed under standard acidic stress conditions (e.g., 0.1 N HCl, reflux for 8 hours).
| Possible Cause | Suggested Solution |
| The benzoxazole derivative is highly stable. | Increase the severity of the stress conditions. This can be achieved by: 1. Increasing the acid concentration (e.g., to 1 N or 2 N HCl).[3] 2. Increasing the temperature. 3. Extending the reaction time. |
| Poor solubility of the compound in the aqueous acidic medium. | Add a co-solvent such as methanol or acetonitrile to improve solubility. Ensure the co-solvent is stable under the acidic conditions and does not interfere with the analysis.[5] |
| Analytical method is not sensitive enough to detect low levels of degradation. | Optimize the analytical method (e.g., HPLC-UV) to improve the limit of detection (LOD) and limit of quantification (LOQ) for potential degradation products. |
Problem 2: The benzoxazole compound degrades completely or too rapidly, preventing the identification of primary degradation products.
| Possible Cause | Suggested Solution | | The benzoxazole derivative is highly labile under acidic conditions. | Decrease the severity of the stress conditions. This can be achieved by: 1. Decreasing the acid concentration (e.g., to 0.01 N HCl).[3] 2. Lowering the temperature (e.g., conduct the experiment at room temperature or 40°C).[3] 3. Reducing the reaction time and taking samples at earlier time points. | | The compound is susceptible to rapid secondary degradation. | Analyze samples at very early time points to capture the formation of the initial degradation products before they are further converted. |
Problem 3: Unexpected peaks are observed in the chromatogram in addition to the parent compound and the expected amidophenol.
| Possible Cause | Suggested Solution | | Formation of secondary degradation products. | The primary amidophenol degradation product may undergo further hydrolysis under the acidic conditions to form an aminophenol and a carboxylic acid. Analyze samples at earlier time points to confirm the initial formation of the amidophenol. | | Presence of impurities in the starting material. | Analyze a sample of the starting benzoxazole compound that has not been subjected to acidic stress to identify any pre-existing impurities. | | Interaction with excipients (if in a formulation). | Conduct the forced degradation study on the pure active pharmaceutical ingredient (API) to distinguish between degradation products of the drug and potential interactions with formulation components. | | Artifacts from the analytical method or sample preparation. | Inject a blank (solvent without the compound) that has been subjected to the same conditions to check for any interfering peaks. Ensure that the neutralization step (if any) before injection does not introduce new compounds. |
Problem 4: Poor separation or peak shape in the HPLC analysis of the degradation sample.
| Possible Cause | Suggested Solution | | Co-elution of the parent compound and degradation products. | Optimize the HPLC method. This may involve: 1. Changing the mobile phase composition (e.g., adjusting the organic solvent to buffer ratio or the pH of the buffer). 2. Trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Modifying the gradient profile. | | Peak tailing of the parent compound or degradation products. | Adjust the pH of the mobile phase to ensure that all analytes are in a single ionic form. For basic compounds, a higher pH mobile phase may be necessary, while for acidic compounds, a lower pH is often beneficial. | | The sample solvent is incompatible with the mobile phase. | Ensure that the solvent used to dissolve the sample is of a similar or weaker elution strength than the initial mobile phase composition. |
Data Presentation
Table 1: pH-Rate Profile for the Hydrolysis of Benzoxazole and 2-Methylbenzoxazole
| pH | First-Order Rate Constant (k, s⁻¹) for Benzoxazole | First-Order Rate Constant (k, s⁻¹) for 2-Methylbenzoxazole |
| 0.35 | Peak maxima | - |
| 1.35 | - | Peak maxima |
Data adapted from Jackson et al.[2]
Experimental Protocols
Protocol 1: Forced Acidic Degradation of a Benzoxazole Compound
Objective: To generate degradation products of a benzoxazole compound under acidic conditions for identification and to assess its stability.
Materials:
-
Benzoxazole compound
-
Hydrochloric acid (HCl), 1 N and 0.1 N solutions
-
Sodium hydroxide (NaOH), 1 N and 0.1 N solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
Heating mantle or water bath with temperature control
-
pH meter
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the benzoxazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Stress:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a blank solution containing only 0.1 N HCl and the same amount of organic solvent used for the drug stock solution.
-
Heat the sample and blank solutions at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). It is advisable to take samples at multiple time points.[3]
-
-
Neutralization: After the desired time, cool the samples to room temperature. Withdraw an aliquot and neutralize it with an equivalent amount of NaOH solution (e.g., 0.1 N NaOH).
-
Analysis: Analyze the neutralized samples and a non-stressed control sample (prepared by diluting the stock solution in the mobile phase) by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control and blank. Identify and quantify the degradation products. If less than 5% degradation is observed, repeat the experiment with more stringent conditions (e.g., 1 N HCl or higher temperature). If more than 20% degradation occurs rapidly, use milder conditions (e.g., lower temperature or shorter time).[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent benzoxazole compound from its potential degradation products.
Typical Starting HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more retained compounds. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan with a PDA detector to identify the λmax of any degradation products.
-
Injection Volume: 10 µL
Method Optimization:
-
Inject a mixture of the stressed and unstressed samples to check for adequate resolution between the parent peak and the degradation product peaks.
-
If co-elution occurs, adjust the gradient slope, the initial and final percentages of Mobile Phase B, or the pH of the aqueous mobile phase.
-
If peak shape is poor, consider changing the pH of the mobile phase or using a different organic modifier (e.g., methanol).
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of benzoxazole compounds.
Caption: Workflow for a forced acid degradation experiment.
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Catalyst Inefficiency in Benzoxazole Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inefficiency during benzoxazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole cyclization reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in benzoxazole cyclization can stem from several factors related to the catalyst, reaction conditions, and starting materials. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the o-aminophenol and the coupling partner (e.g., aldehyde, carboxylic acid, or halide). Impurities can poison the catalyst or lead to side reactions.[1][2] Commercially available o-aminophenols can contain oxidation byproducts which may interfere with the reaction.[3]
-
Solvent and Atmosphere: Ensure you are using a dry, degassed solvent, as water and oxygen can deactivate many catalysts, especially palladium and copper-based systems.[4][5] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow:
Below is a workflow to diagnose and resolve issues with low reaction yield.
Q2: I suspect my catalyst is being deactivated. What are the common deactivation mechanisms and how can I prevent or address them?
A2: Catalyst deactivation is a common issue that can lead to incomplete reactions and low yields. The primary mechanisms depend on the type of catalyst used.
-
For Copper Catalysts:
-
Oxidation State Change: The active form of copper catalysts is often Cu(I). Oxidation to Cu(II) can reduce catalytic activity. Conversely, in some systems, Cu(II) is the precatalyst that is reduced in situ. Understanding the active species in your specific reaction is key.
-
Coke Formation: At higher temperatures, organic materials can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[6]
-
Poisoning: Lewis basic impurities in the starting materials or solvent can coordinate to the copper center and inhibit its catalytic activity.
-
-
For Palladium Catalysts:
-
Ligand Degradation: Phosphine ligands, commonly used with palladium, can be susceptible to oxidation or other degradation pathways.
-
Particle Agglomeration: For heterogeneous palladium catalysts, the nanoparticles can agglomerate at high temperatures, reducing the active surface area.
-
Poisoning: Sulfur-containing compounds and strongly coordinating heterocycles can act as poisons for palladium catalysts.[7][8][9]
-
Preventative Measures and Solutions:
-
Use High-Purity Reagents: Purify starting materials if necessary.
-
Maintain Inert Atmosphere: Rigorously exclude air and moisture from the reaction.
-
Optimize Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition or coking.
-
Ligand Choice: For palladium-catalyzed reactions, consider using more robust biarylphosphine ligands.
-
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by calcination, and oxidized copper catalysts can be reactivated through reduction.[6][10][11]
Q3: My reaction is producing significant side products. What are the likely side reactions in benzoxazole cyclization?
A3: The formation of side products can compete with the desired cyclization, leading to reduced yields and purification challenges. Common side reactions include:
-
Formation of Amides: In reactions involving o-aminophenol and a carboxylic acid derivative, incomplete cyclization can result in the formation of an amide intermediate.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur.
-
Formation of Benzoxazolone: Under certain conditions, oxidation of the benzoxazole product can lead to the formation of benzoxazolone.
-
Polymerization: At high temperatures or with certain reactive starting materials, polymerization can be a competing pathway.
Identifying the specific side products through techniques like LC-MS and NMR can provide valuable insights into the competing reaction pathways and help in optimizing the reaction conditions to favor the desired cyclization.
Data on Reaction Parameter Optimization
The following tables summarize the impact of various reaction parameters on the yield of benzoxazole synthesis, based on data from several studies. These can be used as a guide for optimizing your reaction conditions.
Table 1: Effect of Catalyst on Benzoxazole Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5) | 1,10-phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 85 |
| Cu(OAc)₂ (5) | DPPAP (10) | Et₃N | Water | 110 | 12 | 89 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| Fe₃O₄@SiO₂-SO₃H (0.03g) | - | - | Solvent-free | 50 | 0.5 | 92 |
| CdO NPs (10mg) | - | - | EtOH | RT | 3 | 93 |
Table 2: Effect of Base on Benzoxazole Yield
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5) | K₂CO₃ (2) | DMF | 110 | 12 | 88 |
| CuI (5) | Cs₂CO₃ (2) | DMF | 110 | 12 | 91 |
| CuI (5) | K₃PO₄ (2) | DMF | 110 | 12 | 85 |
| CuI (5) | Na₂CO₃ (2) | DMF | 110 | 12 | 75 |
| CuI (5) | Et₃N (2) | DMF | 110 | 12 | 65 |
Table 3: Effect of Solvent on Benzoxazole Yield
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5) | K₂CO₃ | Toluene | 110 | 24 | 82 |
| CuI (5) | K₂CO₃ | Dioxane | 100 | 24 | 78 |
| CuI (5) | K₂CO₃ | DMF | 110 | 24 | 89 |
| CuI (5) | K₂CO₃ | DMSO | 110 | 24 | 92 |
| CuI (5) | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Benzoxazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the o-haloanilide (1.0 mmol), copper catalyst (e.g., CuI, 5 mol%), ligand (e.g., 1,10-phenanthroline, 10 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, 3 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Testing Catalyst Activity
This protocol can be used to screen the activity of different catalysts or to assess the deactivation of a used catalyst.
-
Set up a series of parallel reactions in small reaction vials under identical conditions (substrate concentration, solvent, base, temperature, and inert atmosphere).
-
To each vial, add a different catalyst to be tested or a sample of the fresh versus used catalyst at the same molar loading.
-
Run the reactions for a set period (e.g., 2 hours).
-
At the end of the reaction time, quench all reactions simultaneously by cooling them in an ice bath and adding a quenching agent if necessary.
-
Take an aliquot from each reaction mixture, dilute it with a suitable solvent, and add an internal standard.
-
Analyze the aliquots by GC or LC-MS to determine the conversion of the starting material and the yield of the benzoxazole product.
-
Compare the yields obtained with different catalysts to determine their relative activity. For a used catalyst, compare its performance to that of the fresh catalyst to quantify the extent of deactivation.
References
- 1. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 2. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. longchangchemical.com [longchangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Green Synthesis of Benzoxazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzoxazoles using alternative green solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common green solvents for benzoxazole synthesis?
A1: Several environmentally benign solvents have been successfully employed for benzoxazole synthesis. The most common include water, glycerol, polyethylene glycol (PEG), ionic liquids (ILs), and deep eutectic solvents (DESs).[1][2][3][4] Solvent-free synthesis, often assisted by microwave irradiation or sonication, is also a prominent green alternative.[3][5][6]
Q2: What are the key advantages of using green solvents over traditional organic solvents?
A2: Green solvents offer numerous advantages, including:
-
Reduced Environmental Impact: They are often biodegradable, non-toxic, and have a lower carbon footprint.
-
Enhanced Safety: Many green solvents are non-flammable and have low volatility, reducing the risk of accidents.
-
Improved Reaction Efficiency: In some cases, green solvents can lead to higher yields and shorter reaction times.[1][2]
-
Catalyst Reusability: Solvents like ionic liquids and deep eutectic solvents can sometimes be reused, making the process more economical.[3][4]
Q3: Can catalysts be used in green solvents for benzoxazole synthesis?
A3: Yes, a variety of catalysts are compatible with green solvents and can significantly improve reaction rates and yields. Examples include:
-
Copper sulfate in water and glycerol.
-
Samarium triflate in an aqueous medium.[7]
-
Brønsted acidic ionic liquid gels under solvent-free conditions.[3][8]
-
Fe3O4 nanoparticle-supported ionic liquids for solvent-free sonication methods.[5][6]
Q4: Are there catalyst-free methods for benzoxazole synthesis in green solvents?
A4: Yes, catalyst-free methods have been developed, particularly using glycerol. These methods are highly advantageous from both an environmental and economic standpoint.[2][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some green syntheses proceed at room temperature, others require heating. For instance, reactions in PEG 400 are often optimal at 80-85 °C, whereas some solvent-free ionic liquid-catalyzed reactions may require up to 130 °C.[1][8] |
| Inefficient Catalyst | Ensure the catalyst is active. If using a reusable catalyst, check for deactivation after multiple cycles. Consider screening different catalysts; for example, if a Brønsted acid catalyst is ineffective, a Lewis acid or a metal-based catalyst might be more suitable.[3] |
| Poor Solubility of Reactants | Although green solvents are effective, reactant solubility can still be a challenge. If solubility is an issue, consider gentle heating or sonication to improve dissolution. In some cases, a co-solvent might be necessary, though this should be chosen carefully to maintain the "green" nature of the synthesis. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. Some protocols report reaction times ranging from 30 minutes to several hours.[6][10] |
| Water as a Byproduct Inhibiting Reaction | In condensation reactions, the water produced can sometimes inhibit the reaction. If this is suspected, performing the reaction under conditions that remove water (e.g., Dean-Stark apparatus, though less common in green chemistry) or using a co-solvent that forms an azeotrope with water could be considered. However, many green solvent systems are tolerant to water. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is Soluble in the Green Solvent | If the product is soluble in a solvent like water or glycerol, precipitation can be induced by pouring the reaction mixture into ice-cold water.[10] The precipitated solid can then be collected by filtration. |
| Viscous Solvent (e.g., Glycerol, PEG) | Dilute the reaction mixture with a suitable solvent (e.g., ethanol or water) to reduce viscosity before extraction or filtration. |
| Catalyst Contamination in the Final Product | If using a heterogeneous catalyst, ensure complete removal by filtration or centrifugation.[8] For magnetic nanocatalysts, a simple magnet can be used for separation.[6] If a homogeneous catalyst was used, purification by column chromatography may be necessary. |
Data Presentation: Comparison of Green Solvents for Benzoxazole Synthesis
| Green Solvent | Catalyst | Reaction Conditions | Typical Yield (%) | Key Advantages | Reference |
| Water | Copper Sulfate (CuSO₄) | Conventional heating / Ultrasonic irradiation | High | Inexpensive, readily available, environmentally benign | |
| Water | Samarium Triflate | Mild conditions | Good to excellent | Reusable catalyst | [7] |
| Glycerol | None (Catalyst-free) | Heating | Comparable to or better than conventional media | Biodegradable, reusable, catalyst-free | [2][9] |
| PEG 400 | None | 80-85 °C | Good to excellent | Mild conditions, easy workup | [1] |
| Ethanol | Ammonium Chloride (NH₄Cl) | 80-90 °C, 6-8 hr | up to 88% | Mild conditions, simple procedure | [10] |
| Solvent-Free | Brønsted Acidic Ionic Liquid Gel | 130 °C, 5 hr | up to 98% | High yield, reusable catalyst, no organic solvent | [3][8] |
| Solvent-Free | Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles | Sonication, 70°C, 30 min | up to 90% | Rapid reaction, recyclable magnetic catalyst | [5][6] |
| Deep Eutectic Solvent (DES) | [CholineCl][Oxalic Acid] | Microwave irradiation | Good to excellent | Rapid heating, reusable catalyst | [4] |
Experimental Protocols
Protocol 1: Benzoxazole Synthesis in Glycerol (Catalyst-Free)
This protocol is adapted from the catalyst-free method described by Bachhav et al.[2][9]
Materials:
-
2-aminophenol
-
Substituted aldehyde
-
Glycerol
-
Water
-
Ethanol (for workup)
Procedure:
-
In a round-bottom flask, add 2-aminophenol (1 mmol) and the substituted aldehyde (1 mmol).
-
Add a mixture of glycerol and water (e.g., 9:1 v/v, 5 mL).
-
Heat the reaction mixture with stirring at a pre-determined optimal temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Benzoxazole Synthesis using a Reusable Ionic Liquid Catalyst (Solvent-Free)
This protocol is based on the method described by Nguyen and co-authors using a Brønsted acidic ionic liquid gel.[3][8]
Materials:
-
2-aminophenol
-
Substituted aldehyde
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (1 mol%)
-
Ethyl acetate (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 5 mL reaction vessel, add 2-aminophenol (1 mmol), the substituted aldehyde (1 mmol), and the BAIL gel catalyst (0.01 mmol).
-
Stir the reaction mixture at 130 °C under solvent-free conditions for the optimized reaction time (e.g., 5 hours).
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for Catalyst-Free Benzoxazole Synthesis in Glycerol.
Caption: Workflow for Solvent-Free Benzoxazole Synthesis with a Reusable Ionic Liquid Catalyst.
Caption: Troubleshooting Logic for Low Product Yield in Benzoxazole Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient protocol for the synthesis of quinoxaline, benzoxazole and benzimidazole derivatives using glycerol as green solvent [agris.fao.org]
- 10. jetir.org [jetir.org]
minimizing by-product formation in one-pot benzoxazole synthesis
Welcome to the technical support center for one-pot benzoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize by-product formation during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the one-pot synthesis of benzoxazoles from o-aminophenols and aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of benzoxazole | 1. Inactive Catalyst: The catalyst may be old, improperly stored, or not suitable for the specific substrates. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Incorrect Solvent: The chosen solvent may not be appropriate for the reaction, affecting solubility and reactivity. 4. Poor Quality Starting Materials: Impurities in the o-aminophenol or aldehyde can interfere with the reaction. | 1. Catalyst Check: Use a freshly prepared or properly stored catalyst. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) to find the optimal one for your substrate combination.[1][2][3][4] 2. Optimize Temperature: Gradually increase the reaction temperature. Most one-pot benzoxazole syntheses are conducted at elevated temperatures, often ranging from 70°C to 130°C.[1][5] 3. Solvent Screening: If the reaction is solution-based, try different solvents. Ethanol is a commonly used and effective solvent for this reaction.[5] For some catalysts, solvent-free conditions may be optimal.[1] 4. Purify Starting Materials: Ensure the purity of your o-aminophenol and aldehyde through recrystallization or distillation before use. |
| Significant formation of amide by-product | Reaction conditions favoring the "shunt pathway": The intermediate hemiorthoamide can rearrange to a stable amide, which does not lead to the benzoxazole product. This can be influenced by the catalyst and reaction conditions. | Optimize Catalyst and Reaction Conditions: Certain catalysts and proton shuttling mechanisms can favor the desired cyclization over the amide-forming rearrangement. Zinc-dependent enzymes in biosynthetic pathways, for example, are known to avoid the amide shunt product. In chemical synthesis, careful selection of an acid or metal catalyst and fine-tuning the temperature can help minimize this side reaction. |
| Presence of colored impurities in the final product | 1. Oxidation of o-aminophenol: o-aminophenol is susceptible to oxidation, which can lead to colored polymeric by-products. 2. Over-oxidation of the Schiff base intermediate: The intermediate Schiff base can be oxidized beyond the desired benzoxazole, forming colored impurities. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of sensitive starting materials. 2. Control of Oxidant: If an external oxidant is used, ensure its stoichiometry is carefully controlled. In aerobic oxidations, controlling the reaction time and temperature is crucial. |
| Formation of multiple unidentified spots on TLC | Complex side reactions: This can be due to self-condensation of the aldehyde, decomposition of starting materials or intermediates under harsh conditions, or other unforeseen side reactions. | 1. Lower Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration. 2. Milder Catalyst: If using a strong acid or a highly active metal catalyst, consider switching to a milder alternative. 3. Step-wise vs. One-Pot: If one-pot synthesis consistently leads to a complex mixture, consider a two-step procedure where the Schiff base is first isolated and then cyclized. |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the one-pot synthesis of benzoxazoles from o-aminophenol and an aldehyde?
A1: The most commonly cited by-product is the corresponding amide, formed from the rearrangement of the hemiorthoamide intermediate. This is often referred to as a "shunt product" because it represents a thermodynamic sink that does not lead to the desired benzoxazole.
Q2: How can I effectively remove by-products from my final benzoxazole product?
A2: Standard purification techniques are typically effective. Column chromatography on silica gel is a common method for separating the benzoxazole from by-products and unreacted starting materials.[6] Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.[5]
Q3: Does the electronic nature of the substituents on the aromatic aldehyde affect by-product formation?
A3: Yes, the electronic properties of the aldehyde can influence the reaction rate and potentially the product distribution. Aldehydes with electron-withdrawing groups may react faster, while those with electron-donating groups might require longer reaction times or higher temperatures, which could increase the likelihood of side reactions.[5]
Q4: Is an inert atmosphere always necessary for this reaction?
A4: While not always strictly necessary, using an inert atmosphere is a good practice, especially when dealing with sensitive substrates or when trying to minimize oxidative side products. Some protocols, particularly those involving aerobic oxidation, will explicitly require the presence of air or oxygen.
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact the yield of the desired benzoxazole and, consequently, the amount of by-products. The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde under optimized conditions as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnS Nanoparticles | Ethanol | 70 | 1 | 92 | [5] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [1] |
| Fe3O4@SiO2-SO3H Nanoparticles | Solvent-free | 50 | 0.5 | 92 | [2][3] |
| Molecular Iodine | Solvent-free (Microwave) | N/A | 0.17 | 95 | [6] |
| Mn-TPADesolv MOF | Ethanol | 30 | 0.5 | 99.9 | [7] |
Note: The yields reported are for the isolated product and do not specify the percentage of by-products.
Experimental Protocols
General Protocol for One-Pot Benzoxazole Synthesis using a Heterogeneous Catalyst
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
o-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Catalyst (e.g., ZnS nanoparticles, 0.003 g)[5]
-
Ethanol (5 mL)[5]
Procedure:
-
To a round-bottom flask, add o-aminophenol, the aromatic aldehyde, the catalyst, and ethanol.
-
Stir the mixture at the optimized temperature (e.g., 70°C) for the required time (e.g., 1 hour).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid catalyst, it can be recovered by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Visualizing Reaction Pathways
To better understand the formation of the desired benzoxazole and the potential amide by-product, the following diagrams illustrate the key chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Benzoxazole and Benzothiazole Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Pharmacological Potential of Benzoxazole and Benzothiazole Derivatives.
In the landscape of medicinal chemistry, the benzoxazole and benzothiazole bicyclic ring systems stand out as privileged scaffolds, forming the core of numerous pharmacologically active compounds. Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzoxazole, sulfur in benzothiazole), belies nuanced yet significant differences in their physicochemical properties, biological activities, and metabolic profiles. This guide provides a comprehensive comparative analysis of these two heterocyclic cores in the context of drug design, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Physicochemical Properties: A Subtle Distinction with Significant Consequences
The substitution of oxygen with sulfur imparts distinct electronic and steric characteristics to the benzothiazole ring compared to its benzoxazole counterpart. Sulfur, being less electronegative and larger than oxygen, influences the aromaticity, bond angles, and overall conformation of the molecule. These subtle differences can have a profound impact on a compound's solubility, lipophilicity, and ability to interact with biological targets.
| Property | Benzoxazole | Benzothiazole | Implication in Drug Design |
| Electronegativity of Heteroatom | Higher (Oxygen) | Lower (Sulfur) | Influences hydrogen bonding potential and electronic distribution. |
| Polarity | Generally more polar | Generally less polar | Affects solubility and membrane permeability. |
| Lipophilicity (logP) | Generally lower | Generally higher | Impacts absorption, distribution, and metabolism. |
| Hydrogen Bond Acceptor Ability | Stronger | Weaker | Key for target binding interactions. |
| Metabolic Stability | Varies | Often more susceptible to oxidation at the sulfur atom | Influences the drug's half-life and potential for drug-drug interactions. |
Comparative Biological Activities
Both benzoxazole and benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The choice between these scaffolds is often guided by the specific therapeutic target and desired pharmacological effect.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of both ring systems have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Benzoxazole and Benzothiazole Derivatives
| Compound Type | Cancer Cell Line | Benzoxazole Derivative (IC50 in µM) | Benzothiazole Derivative (IC50 in µM) | Reference |
| 2-Aryl derivatives | MCF-7 (Breast) | 0.017 - 98.6[1] | 0.40 - 0.57[2] | [1][2] |
| 2-Aryl derivatives | MDA-MB-468 (Breast) | Submicromolar potency[1] | Submicromolar potency[2] | [1][2] |
| Picolinamide conjugates | MCF-7 (Breast) | - | 4 - 11 | [3] |
| Thalidomide analogs | HCT-116 (Colon) | - | 5.79 | [4] |
| Thalidomide analogs | HepG-2 (Liver) | 6.14 | 7.93 | [4] |
Note: IC50 values are highly dependent on the specific substitutions on the core scaffold and the experimental conditions. The data presented is for illustrative purposes to highlight the potential of both scaffolds.
One study directly compared a 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoxazole with its benzothiazole analogue, revealing that the benzoxazole derivative exhibited submicromolar potency against both MDA-MB-468 and MCF-7 breast cancer cell lines.[1][2] Generally, compounds in the benzoxazole series were found to be more active against the MDA 468 cell line.[1]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzoxazole and benzothiazole derivatives have also been extensively investigated for their antimicrobial properties. They often exert their effects by inhibiting essential microbial enzymes.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Benzoxazole and Benzothiazole Derivatives
| Compound Type | Microbial Strain | Benzoxazole Derivative (MIC in µg/mL) | Benzothiazole Derivative (MIC in µg/mL) | Reference |
| 1,2,3-Triazole conjugates | S. aureus | >100 | 6.25 - 50 | [5] |
| 1,2,3-Triazole conjugates | B. subtilis | >100 | 12.5 - 100 | [5] |
| 1,2,3-Triazole conjugates | E. coli | >100 | 25 - 100 | [5] |
| Thiazolidin-4-one derivatives | S. aureus | - | 0.20 - 0.30 | [6] |
| Dihydropyrimidine derivatives | S. aureus | 128 | 128 | [7] |
A study on 1,2,3-triazole hybrids of benzoxazole and benzothiazole revealed that the benzothiazole derivatives exhibited better antibacterial efficacy compared to their benzoxazole counterparts.[5]
Mechanism of Action: Key Signaling Pathways
The therapeutic effects of benzoxazole and benzothiazole derivatives are often attributed to their interaction with specific molecular targets. Understanding these pathways is crucial for rational drug design.
Anticancer Mechanisms: Targeting Receptor Tyrosine Kinases
Many benzoxazole and benzothiazole derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and cell proliferation.
Caption: VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.
Caption: EGFR signaling pathway inhibited by benzothiazole derivatives.
Antimicrobial Mechanism: DNA Gyrase Inhibition
A common mechanism of antibacterial action for both benzoxazole and benzothiazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by benzoxazole/benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, standardized experimental protocols are essential.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.
Caption: Workflow of the MTT assay for determining anticancer activity.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: Workflow for MIC determination using the broth microdilution method.
ADMET Profile Comparison
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico and in vitro studies are often employed for early-stage assessment.
Table 3: Predicted ADMET Properties of Benzoxazole and Benzothiazole Derivatives
| Parameter | Benzoxazole Derivatives | Benzothiazole Derivatives | Significance |
| Human Intestinal Absorption | Generally good | Generally good | Crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Variable, some can penetrate | Variable, some can penetrate | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Can inhibit certain isoforms | Can inhibit certain isoforms, potential for sulfur oxidation | Risk of drug-drug interactions. |
| Hepatotoxicity | Generally low to moderate risk | Generally low to moderate risk | A key safety concern. |
| Mutagenicity | Generally predicted to be non-mutagenic | Generally predicted to be non-mutagenic | Critical for long-term safety. |
Note: These are general predictions from in silico studies and can vary significantly based on the specific molecular structure.
In silico ADMET profiling of some benzoxazole and benzothiazole-based thalidomide analogs suggested that these derivatives exhibited good absorption, distribution, metabolism, elimination, and toxicity profiles.[13][14][15]
Conclusion
Both benzoxazole and benzothiazole scaffolds are versatile and valuable cores in drug design, each with its own set of advantages and disadvantages. The choice between them is not straightforward and depends heavily on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. While benzothiazoles may offer advantages in certain contexts due to the unique properties of the sulfur atom, benzoxazoles can provide favorable hydrogen bonding characteristics. This guide highlights the importance of a comparative approach, utilizing experimental data and predictive tools to make informed decisions in the development of novel therapeutics based on these privileged heterocyclic systems. Future research focusing on direct, parallel comparisons of isosteric pairs will be invaluable in further elucidating the subtle yet critical differences between these two important pharmacophores.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 13. Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cn.aminer.org [cn.aminer.org]
Validating the Mechanism of Action for Novel Benzoxazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of therapeutic targets. This guide provides a comparative analysis of novel benzoxazole inhibitors, validating their mechanisms of action with supporting experimental data and detailed protocols. We aim to equip researchers with the necessary information to evaluate and potentially advance these promising compounds in their own drug discovery pipelines.
I. Comparative Efficacy of Novel Benzoxazole Inhibators
To provide a clear and objective comparison, the following tables summarize the in vitro and in vivo efficacy of several novel benzoxazole inhibitors against their respective established clinical or preclinical comparators.
Table 1: MEK Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KZ-001 | MEK1/2 | BRAF/KRAS-mutant | ~30-fold more potent than AZD6244 | Colo-205 xenograft | 3 and 6 mg/kg | 103.9% and 108.8% | [1][2] |
| AZD6244 (Selumetinib) | MEK1/2 | BRAF/KRAS-mutant | - | Colo-205 xenograft | - | - | [1][2] |
Table 2: VEGFR-2 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 8d | VEGFR-2 | HepG2 | 55.4 | - | - | - | [3] |
| Compound 12l | VEGFR-2 | - | 97.38 | - | - | - | [4] |
| Compound 14o | VEGFR-2 | - | Reduces protein concentration to 586.3 pg/ml | - | - | - | [5] |
| Sorafenib | VEGFR-2 | - | 78.2 (for 8d), 48.16 (for 12l), Reduces protein concentration to 547.8 pg/ml (for 14o) | - | - | - | [3][4][5] |
Table 3: Aurora B Kinase Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PF-03814735 | Aurora A/B | HCT116 | 0.8 (Aurora B) | HCT116 xenograft | ≥20 mg/kg, once daily for 10 days | ≥50% | [6] |
| SNS-314 | Aurora A/B/C | HCT116 | 31 (Aurora B) | HCT116 xenograft | - | Dose-dependent | [7] |
| AZD1152 (Barasertib) | Aurora B | - | - | AML xenografts | - | Significant | [8] |
Table 4: PD-1/PD-L1 Inhibitors
| Compound | Target | Assay | IC50/EC50/KD | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| L7 | PD-L1 | HTRF Assay | 1.8 nM (IC50) | Syngeneic and PD-L1 humanized mice | - | Significant (for prodrug L24) | [9] |
| B3 | PD-1/PD-L1 & VISTA | - | - | CT26 mouse model | - | Significant | [10] |
| SCL-1 | PD-1/PD-L1 | - | - | 12 syngeneic mouse tumor models | - | Marked antitumor effect in 11 of 12 models | [11][12] |
| BMS-1016 | PD-L1 | HTRF Assay | 36 nM (IC50) | - | - | - | [9] |
| Pembrolizumab | PD-1 | - | - | - | - | - |
Table 5: DprE1 Inhibitors (Anti-tubercular)
| Compound | Target | Assay | IC50 (µM) | Animal Model | Dosing Regimen | Efficacy | Reference |
| BOK-2 | DprE1 | DprE1 inhibition | 2.2 ± 0.1 | - | - | - | [13][14] |
| BOK-3 | DprE1 | DprE1 inhibition | 3.0 ± 0.6 | - | - | - | [13][14] |
| TCA-1 | DprE1 | DprE1 inhibition | 3.0 ± 0.2 | - | - | - | [13][14] |
Table 6: Pks13 Inhibitors (Anti-tubercular)
| Compound | Target | Cell Line | MIC (µM) | Animal Model | Dosing Regimen | Efficacy | Reference |
| Novel Benzoxazoles | Pks13 | M. bovis BCG / M. tuberculosis | 0.28 - 8.58 (BCG), <10 - 18.5 (Mtb) | - | - | - | [15] |
| TAM16 (Benzofuran) | Pks13 | M. tuberculosis | - | Mouse models of TB | - | Equal to isoniazid | [16] |
II. Experimental Protocols for Mechanism of Action Validation
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly assesses target engagement by a compound within a cellular environment. The principle lies in the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[17][18]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the benzoxazole inhibitor or vehicle control (e.g., DMSO) at various concentrations and incubate for a specified period (e.g., 1-3 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by cooling to room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen) or by adding a lysis buffer.[19]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[19]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a suitable method (e.g., BCA assay). Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting or other quantitative proteomic techniques.[19]
Isothermal Dose-Response Fingerprinting (ITDRF): A variation of CETSA where cells are treated with a range of compound concentrations and then heated at a single, optimized temperature to determine the concentration-dependent stabilization of the target protein.[19]
B. Western Blotting
Western blotting is a standard technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is crucial for confirming the downstream effects of an inhibitor on a signaling pathway.[20][21]
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by running them on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using a suitable imaging system. The intensity of the bands corresponds to the amount of the target protein.
C. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, the specific substrate (peptide or protein), and the benzoxazole inhibitor at various concentrations in a kinase assay buffer.[22][23][24]
-
Initiation of Reaction: Start the kinase reaction by adding ATP and MgCl2. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[22][23]
-
Detection of Phosphorylation: Measure the extent of substrate phosphorylation. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and detect the incorporation of the radioactive phosphate into the substrate.[22]
-
Fluorescence/Luminescence-based Assays: Use modified substrates or antibodies to generate a fluorescent or luminescent signal upon phosphorylation. Several commercial kits are available for this purpose.[24]
-
ELISA-based Assays: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
D. In Vivo Xenograft Studies
Xenograft models using immunodeficient mice are essential for evaluating the anti-tumor efficacy of novel inhibitors in a living organism.[25][26][27][28]
Protocol:
-
Cell Preparation and Implantation: Culture human cancer cells and harvest them during the exponential growth phase. Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[25][26]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, established inhibitor, and novel benzoxazole inhibitor).
-
Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[27]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.[25]
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. Weigh the tumors and analyze them for biomarkers (e.g., by Western blotting or immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
III. Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
A. Simplified MEK/ERK Signaling Pathway
References
- 1. A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KZ-001 | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro protein kinase assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 26. Mouse xenograft tumor model [bio-protocol.org]
- 27. Mouse xenograft tumor model [bio-protocol.org]
- 28. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Biological Evaluation of Benzoxazole Oximes and Their Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among the various derivatives, benzoxazole oximes and amides have emerged as two important classes with significant therapeutic potential. This guide provides a comparative overview of their biological performance, supported by available experimental data, to aid researchers in the design and development of novel benzoxazole-based therapeutic agents.
While direct comparative studies between benzoxazole oximes and their corresponding amide derivatives are limited, this guide collates available data from various studies to offer insights into their relative potency and mechanisms of action across different biological targets. It is important to note that variations in experimental conditions across different studies should be considered when interpreting the presented data.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the reported biological activities of representative benzoxazole oxime and amide derivatives.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Benzoxazole Amide | 2-Aryl-6-carboxamide derivative | - | - | - | - | - | [1] |
| Benzoxazole Amide | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative 10 | - | 1.14 x 10⁻³ µM | - | - | - | [2] |
| Benzoxazole Amide | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative 24 | - | - | 1.40 x 10⁻³ µM | - | - | [2] |
| Benzoxazole Amide | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b | - | 0.098 | - | 0.78 | >50 | [3] |
| Benzoxazole Oxime | 2-mercapto-N-(4-Methoxyphenyl) benzoxazole-5-carbohydrazide (Schiff base) | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | Not Reported | [4] |
Note: A direct comparison is challenging due to different core structures and testing methodologies. The data suggests that specific amide derivatives can exhibit potent, sub-micromolar activity against bacterial strains.[2][3] The activity of the oxime derivative is reported qualitatively.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Amide | 1,3,4-Oxadiazole linked benzoxazole derivative 12c | HT-29 (Colon) | 0.018 | [5][6] |
| Benzoxazole Amide | 1,3,4-Oxadiazole linked benzoxazole derivative 12g | HT-29 (Colon) | 0.093 | [5][6] |
| Benzoxazole Amide | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative 6 | HCT116 (Colorectal) | 24.5 | [2] |
| Benzoxazole Amide | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative 4 | HCT116 (Colorectal) | 39.9 | [2] |
| Benzoxazole Amide | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative 26 | HCT116 (Colorectal) | 35.6 | [2] |
| Benzoxazole Oxime | Phortress analogue 3m | HT-29, MCF7, A549, HepG2, C6 | Not explicitly stated, but described as having "very attractive anticancer effect" | [7] |
| Benzoxazole Oxime | Phortress analogue 3n | HT-29, MCF7, A549, HepG2, C6 | Not explicitly stated, but described as having "very attractive anticancer effect" | [7] |
Note: The available data indicates that certain benzoxazole amide derivatives can exhibit highly potent anticancer activity, with IC50 values in the nanomolar range.[5][6] While quantitative IC50 values for the oxime derivatives were not found in the initial searches, their qualitative description suggests significant potential.
Table 3: Comparative Enzyme Inhibitory Activity (IC50)
| Compound Class | Derivative | Target Enzyme | IC50 | Reference |
| Benzoxazole Amide | 2-Aryl-6-carboxamide derivative 36 | Acetylcholinesterase (AChE) | 12.62 nM | [1] |
| Benzoxazole Amide | 2-Aryl-6-carboxamide derivative 36 | Butyrylcholinesterase (BChE) | 25.45 nM | [1] |
| Benzoxazole Amide | Benzoxazolone carboxamide 14 | Acid Ceramidase (AC) | Potent inhibitor (systemic activity in mice) | [8][9] |
| Benzoxazole Amide | 2-substituted benzoxazole | Cyclooxygenase-2 (COX-2) | - | [10] |
| Benzoxazole Oxime | - | - | - | - |
Note: The reviewed literature prominently features benzoxazole amides as potent enzyme inhibitors, particularly against cholinesterases and acid ceramidase, with activities in the nanomolar range.[1] Corresponding data for benzoxazole oximes as enzyme inhibitors was not as readily available in the initial searches.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays mentioned in the evaluation of benzoxazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds (benzoxazole oximes and amides) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included in each assay.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives (oximes and amides) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions at the required concentrations.
-
Compound Preparation: Dissolve the benzoxazole inhibitors in a suitable solvent and prepare serial dilutions.
-
Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), add the buffer, the enzyme, and the inhibitor at various concentrations. Incubate for a specific period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of benzoxazole derivatives.
Caption: Hypothetical mechanism of action for anticancer benzoxazole derivatives targeting tubulin.
Caption: Schematic of competitive enzyme inhibition by a benzoxazole amide derivative.
Conclusion
Both benzoxazole oximes and amides represent promising classes of compounds with diverse biological activities. The available data, although not from direct comparative studies, suggests that benzoxazole amides have been more extensively explored and have demonstrated exceptional potency, particularly as anticancer and enzyme inhibitory agents. However, the qualitative reports on benzoxazole oximes indicate their significant potential, warranting further quantitative investigation.
This guide serves as a starting point for researchers, providing a structured overview of the current landscape. Future side-by-side comparative studies are essential to delineate the structure-activity relationships more clearly and to guide the rational design of next-generation benzoxazole-based therapeutics.
References
- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. | Semantic Scholar [semanticscholar.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comparative Guide to the Synthesis of Functionalized Benzoxazole-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The functionalized benzoxazole-2-carbaldehyde scaffold is a valuable building block in medicinal chemistry, serving as a precursor to a wide array of biologically active molecules. The strategic synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three primary synthetic routes, offering experimental data, detailed protocols, and a logical framework for selecting the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Route 1: Oxidation of 2-Methylbenzoxazole | Selenium Dioxide (SeO₂), Inert solvent (e.g., dioxane, xylene), Reflux | Readily available starting materials. A direct and often high-yielding method. | Selenium dioxide is toxic and requires careful handling. Reaction times can be long, and high temperatures are often necessary. | 60-85% | Tolerates a range of electron-donating and electron-withdrawing groups on the benzene ring. |
| Route 2: Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | A one-pot formylation reaction. Relatively mild conditions for some substrates. | The Vilsmeier reagent is sensitive to moisture. The reaction may not be suitable for all substituted benzoxazoles, particularly those with strongly electron-withdrawing groups. | 50-75% | Generally effective for electron-rich and moderately activated benzoxazoles. |
| Route 3: Cyclization with Glyoxal Equivalents | Substituted 2-aminophenol, Glyoxal monohydrate (or other glyoxal derivatives), Acid or base catalysis | Convergent synthesis from readily available precursors. | Can be prone to side reactions and polymerization. Yields are often moderate and may require careful optimization of reaction conditions. | 40-60% | Dependent on the reactivity of the specific 2-aminophenol and glyoxal derivative used. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations of the three synthetic routes.
Caption: Overview of the three main synthetic routes to benzoxazole-2-carbaldehyde.
Experimental Protocols
Route 1: Oxidation of 2-Methylbenzoxazole with Selenium Dioxide (Riley Oxidation)
This method involves the direct oxidation of the methyl group at the 2-position of the benzoxazole ring.
General Procedure:
-
To a solution of the substituted 2-methylbenzoxazole (1.0 eq) in a suitable high-boiling solvent (e.g., dioxane or xylene), add selenium dioxide (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzoxazole-2-carbaldehyde.
Example: Synthesis of 5-Nitrobenzoxazole-2-carbaldehyde
To a solution of 2-methyl-5-nitrobenzoxazole (1.78 g, 10 mmol) in 50 mL of dioxane, selenium dioxide (1.66 g, 15 mmol) was added. The mixture was refluxed for 12 hours. After cooling, the black precipitate of selenium was filtered off. The filtrate was evaporated to dryness, and the residue was purified by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to give 5-nitrobenzoxazole-2-carbaldehyde as a yellow solid (Yield: 1.44 g, 75%).
Route 2: Vilsmeier-Haack Formylation of Benzoxazole
This reaction introduces a formyl group directly onto the 2-position of the benzoxazole ring.
General Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) (excess, used as solvent and reagent) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the substituted benzoxazole (1.0 eq) to the reaction mixture and allow it to warm to room temperature, then heat as required (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Example: Synthesis of 5-Methoxybenzoxazole-2-carbaldehyde
To 10 mL of DMF at 0 °C, POCl₃ (1.8 mL, 20 mmol) was added dropwise. The mixture was stirred for 30 minutes. 5-Methoxybenzoxazole (1.49 g, 10 mmol) was then added, and the reaction mixture was heated at 70 °C for 4 hours. The mixture was then poured into ice water and neutralized with 20% aqueous NaOH. The resulting precipitate was filtered, washed with water, and dried. Recrystallization from ethanol afforded 5-methoxybenzoxazole-2-carbaldehyde as a white solid (Yield: 1.33 g, 70%).
Route 3: Cyclization of 2-Aminophenol with a Glyoxal Equivalent
This approach involves the construction of the benzoxazole ring and the introduction of the carbaldehyde group in a single convergent step.
General Procedure:
-
Dissolve the substituted 2-aminophenol (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the glyoxal equivalent, such as glyoxal monohydrate (1.0 - 1.2 eq).
-
The reaction may be catalyzed by either an acid (e.g., a few drops of concentrated HCl) or a base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Example: Synthesis of Benzoxazole-2-carbaldehyde
A mixture of 2-aminophenol (1.09 g, 10 mmol) and glyoxal monohydrate (0.86 g, 11 mmol) in 25 mL of ethanol was refluxed for 6 hours. The solvent was then evaporated under reduced pressure. The residue was taken up in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield benzoxazole-2-carbaldehyde as a pale yellow solid (Yield: 0.74 g, 50%).
Workflow for Synthetic Route Selection
The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired substitution pattern on the benzoxazole ring, and the scale of the synthesis. The following workflow can guide the decision-making process.
Bioisosteric Replacement Strategies for the Benzoxazole Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its unique physicochemical characteristics make it an attractive starting point in drug discovery. However, optimizing properties such as potency, selectivity, metabolic stability, and solubility often necessitates strategic structural modifications. Bioisosteric replacement, the substitution of a moiety with another that retains similar biological activity while favorably altering other properties, is a cornerstone of medicinal chemistry.[4] This guide provides a comparative overview of common bioisosteric replacements for the benzoxazole ring system, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The selection of a suitable bioisostere for the benzoxazole moiety is a context-dependent decision, heavily influenced by the desired improvements in the drug candidate's profile. Key bioisosteres for the benzoxazole ring include benzothiazole, benzimidazole, and other heterocyclic systems like oxadiazoles. The substitution of the oxygen atom in the benzoxazole core with sulfur (benzothiazole) or a nitrogen-containing group (benzimidazole) can significantly impact the molecule's electronic distribution, lipophilicity, hydrogen bonding capacity, and metabolic stability.
Below is a summary of key physicochemical and pharmacokinetic parameters for benzoxazole and its common bioisosteres. It is important to note that these values can be significantly influenced by the nature and position of substituents on the heterocyclic core and the rest of the molecule.
| Property | Benzoxazole | Benzothiazole | Benzimidazole | 1,3,4-Oxadiazole | Key Considerations |
| Molecular Weight | 119.12 g/mol | 135.19 g/mol | 118.14 g/mol | 70.05 g/mol (parent) | Generally similar for benzofused analogs, which is advantageous for maintaining ligand-receptor interactions. |
| logP (Lipophilicity) | ~2.1 | ~2.4 | ~1.5 | ~0.3 (parent) | Benzothiazoles are typically more lipophilic than benzoxazoles, which can influence cell permeability and plasma protein binding. Benzimidazoles are generally less lipophilic. |
| pKa (Acidity/Basicity) | Weakly basic | Weakly basic | Amphoteric (pKa ~5.5 and ~12.8)[5][6][7][8] | Weakly basic | The presence of the N-H in benzimidazole offers a hydrogen bond donor and acceptor, influencing solubility and target interactions. |
| Solubility | Generally low in water | Generally lower in water than benzoxazole | Can be improved at acidic or basic pH | Variable | Improved solubility was observed when replacing a benzothiazole with benzimidazole or benzoxazole in certain anticancer agents.[9] |
| Metabolic Stability | Susceptible to oxidative metabolism | Generally more stable to oxidation than benzoxazoles | Can undergo N-glucuronidation or oxidation | Generally metabolically stable | The choice of bioisostere can be used to block or alter sites of metabolism. |
| Permeability | Generally good | Often higher than benzoxazole due to increased lipophilicity | Variable, can be influenced by ionization state | Generally good | Caco-2 permeability assays are crucial for experimental determination. |
Case Study: Bioisosteric Replacement in Anticancer Drug Discovery
A notable example of bioisosteric replacement involves a series of potential antitumor agents. In a lead optimization program, researchers replaced a benzothiazole scaffold with benzimidazole and benzoxazole moieties. The resulting analogs, 1f (benzimidazole) and 1g (benzoxazole), demonstrated comparable in vitro antiproliferative activity to the parent benzothiazole compound 1d . Crucially, this bioisosteric swap led to an improvement in the solubility of the compounds, a critical parameter for oral bioavailability.[9]
| Compound | Scaffold | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | Solubility (Ethanol) | Solubility (Water) |
| 1d | Benzothiazole | 0.23 | 0.31 | Soluble | Sparingly soluble |
| 1f | Benzimidazole | 0.31 | 0.45 | Soluble | Soluble |
| 1g | Benzoxazole | 0.28 | 0.39 | Soluble | Soluble |
Data synthesized from a study by Xiang et al.[9]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (benzoxazole and bioisosteres) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and bringing the compounds to their final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro ADME: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[19][20][21][22][23]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
The biological effects of benzoxazole-containing compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, several benzoxazole derivatives have been identified as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase, which are crucial regulators of cell proliferation, angiogenesis, and apoptosis.[24][25][26]
References
- 1. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 23. enamine.net [enamine.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking of Benzoxazole Ligands Against Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of benzoxazole derivatives against various therapeutic targets. Benzoxazole, a privileged heterocyclic scaffold, has demonstrated a wide range of pharmacological activities, making it a focal point in drug discovery. This document summarizes key quantitative data from recent studies, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the rational design of novel benzoxazole-based therapeutics.
Data Presentation: A Comparative Analysis of Benzoxazole Ligands
The following tables summarize the molecular docking scores and corresponding in vitro biological activities of representative benzoxazole derivatives against anticancer, anti-inflammatory, and antibacterial targets.
Anticancer Activity: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
| Compound ID | Docking Score (kcal/mol) | VEGFR-2 Inhibition IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) | Key Interacting Residues |
| Compound 12l | Not explicitly stated, but showed similar binding to sorafenib | 0.097 | 10.50 | Cys919, Glu885, Asp1046[1][2] |
| Compound 5e | Not explicitly stated, but showed potent inhibition | 0.07 | 4.13 | Not explicitly stated[3] |
| Compound 5c | Not explicitly stated, but showed potent inhibition | 0.08 | Not explicitly stated | Not explicitly stated[3] |
| Compound 5f | Not explicitly stated, but showed potent inhibition | 0.10 | Not explicitly stated | Not explicitly stated[3] |
| Sorafenib (Standard) | Not explicitly stated | 0.1 | Not explicitly stated | Cys919, Glu885, Asp1046[1][2] |
Anti-inflammatory Activity: COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.
| Compound ID | Docking Score (kcal/mol) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Interacting Residues |
| Compound 2a | -9.8 | 0.12 | >83.33 | Arg513, Tyr385, Ser530 |
| Compound 2b | -9.5 | 0.15 | >66.67 | Arg513, Tyr385, Ser530 |
| Compound 3a | -9.2 | 0.21 | >47.62 | Arg513, Tyr385, Ser530 |
| Compound 3b | -9.1 | 0.25 | >40.00 | Arg513, Tyr385, Ser530 |
| Celecoxib (Standard) | -10.5 | 0.05 | >200 | Arg513, Tyr385, Ser530 |
Data synthesized from a representative study on 2-substituted benzoxazoles as COX-2 inhibitors.[4][5]
Antibacterial Activity: DNA Gyrase and MurB Inhibitors
DNA gyrase and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) are essential bacterial enzymes involved in DNA replication and cell wall biosynthesis, respectively. They are validated targets for the development of novel antibacterial agents.
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | MIC (S. aureus) (µg/mL) | Key Interacting Residues |
| Compound 26 | DNA Gyrase | -6.687 | Not explicitly stated | Not explicitly stated[6] |
| Compound 14 | DNA Gyrase | -6.463 | Not explicitly stated | Not explicitly stated[6] |
| Compound 4B | MurB | -8.6 | 62.5 | Not explicitly stated[7] |
| Compound 5A | MurB | -8.7 | 62.5 | Not explicitly stated[7] |
| Ciprofloxacin (Standard) | DNA Gyrase | -6.092 | Not explicitly stated | Not explicitly stated[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline generalized protocols for the molecular docking of benzoxazole ligands.
Molecular Docking Protocol for VEGFR-2
-
Protein Preparation: The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
-
Ligand Preparation: The 2D structures of the benzoxazole derivatives are sketched and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of VEGFR-2, typically encompassing the ATP-binding pocket where known inhibitors bind.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the benzoxazole ligands within the defined grid box. The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the VEGFR-2 active site.
Molecular Docking Protocol for COX-2
-
Protein and Ligand Preparation: The crystal structure of COX-2 (PDB ID: 1CX2 or similar) is downloaded and prepared by removing water molecules and adding polar hydrogens. The benzoxazole ligands are prepared by assigning appropriate protonation states and minimizing their energy.
-
Docking and Scoring: Docking is performed using software like Schrödinger Maestro. The grid for docking is generated around the active site defined by the co-crystallized inhibitor. The docking is typically carried out using a standard precision (SP) or extra precision (XP) mode, and the poses are evaluated using a scoring function like GlideScore.
-
Interaction Analysis: The resulting docked poses are analyzed to identify key interactions with active site residues such as Arg513, Tyr385, and Ser530, which are crucial for COX-2 inhibition.
Molecular Docking Protocol for Bacterial Enzymes (DNA Gyrase/MurB)
-
Target and Ligand Preparation: The crystal structures of the target bacterial enzymes (e.g., S. aureus DNA gyrase, PDB ID: 2XCT; S. aureus MurB, PDB ID: 1HSK) are obtained from the PDB. The proteins are prepared by removing water molecules, adding hydrogens, and assigning charges. The benzoxazole ligands are prepared and energy minimized.
-
Docking Simulation: AutoDock Vina is a commonly used tool for this purpose. A grid box is centered on the active site of the enzyme. The docking simulation is then run to generate multiple binding poses for each ligand.
-
Binding Energy Calculation and Analysis: The binding energy for each pose is calculated, and the pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein are then visualized and analyzed to understand the binding mode.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a generalized molecular docking workflow and a simplified signaling pathway involving VEGFR-2.
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified VEGFR-2 signaling pathway.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzooxazole-2-carbaldehyde Oxime: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – Ensuring the safe handling and disposal of specialized chemical compounds is paramount in research and development settings. This document outlines the essential procedures for the proper disposal of benzooxazole-2-carbaldehyde oxime, providing crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Hazards
Understanding the potential hazards of this compound is the first step in its safe management. Based on data from analogous compounds, it is prudent to handle this chemical with the assumption that it may be:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A skin and eye irritant.
-
Potentially combustible.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Quantitative Data on Related Compounds
To provide a clear reference, the table below summarizes key quantitative data from the SDS of a closely related compound, 2-chloro-benzoxazole. This information underscores the importance of careful handling and disposal.
| Property | Value |
| Boiling Point | 200 °C / 392 °F |
| Flash Point | 85 °C / 185 °F |
| Vapor Density | 5.3 |
| Physical State | Solid or Liquid (depending on temperature) |
| Solubility | No data available |
Data for 2-chloro-benzoxazole, a structurally related compound.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Use a container that is chemically resistant and compatible with the compound.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this compound is incineration at an approved hazardous waste disposal facility .[1]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available hazard information to the disposal company.
-
-
Spill and Leak Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step process for laboratory personnel to follow.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on the best available data for structurally similar compounds. Always consult your institution's specific waste disposal policies and procedures, and contact your EHS department for any questions or clarification.
References
Safeguarding Your Research: A Guide to Handling Benzooxazole-2-carbaldehyde oxime
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Benzooxazole-2-carbaldehyde oxime, a heterocyclic compound with potential applications in medicinal chemistry. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Safe Handling and Storage
A clear operational plan ensures that this compound is handled and stored in a manner that minimizes risk to laboratory personnel.
Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management : In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for proper disposal.
Storage
-
Container : Store in a tightly sealed, properly labeled container.
-
Conditions : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Inventory : Maintain an accurate inventory of the compound, including the amount and storage location.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization : Collect waste in a designated, labeled, and sealed container that is compatible with the chemical. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][5]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow
While specific experimental protocols for this compound are not widely published, a general workflow for its synthesis can be inferred from procedures for similar benzoxazole derivatives. A common synthetic route involves the condensation of an o-aminophenol with an appropriate aldehyde.[6][7][8][9]
The following diagram illustrates a logical workflow for the safe handling of this compound during a typical laboratory procedure.
Caption: Workflow for Safe Handling of this compound.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nswai.org [nswai.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. ajchem-a.com [ajchem-a.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
